Mexiletine-d6hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-SJPQGYSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Mexiletine-d6 Hydrochloride in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary application of Mexiletine-d6 hydrochloride in a research setting. Drawing from established analytical methodologies, this document details its use as an internal standard for the quantitative analysis of the antiarrhythmic drug, mexiletine, in biological matrices. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary technical details to understand and potentially replicate these methods.
Core Application: An Internal Standard for Bioanalytical Assays
Mexiletine-d6 hydrochloride is a deuterium-labeled isotopologue of mexiletine hydrochloride. In research, its principal function is to serve as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The inclusion of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis for several key reasons:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement. As Mexiletine-d6 is chemically identical to mexiletine, it experiences similar matrix effects. By comparing the analyte response to the internal standard response, these effects can be normalized, leading to more accurate and precise quantification.[3]
-
Compensation for Variability in Sample Preparation: During the extraction of mexiletine from biological samples, there can be minor variations in recovery between samples. Mexiletine-d6, when added at the beginning of the sample preparation process, will be subject to the same extraction inefficiencies as the unlabeled drug. The consistent ratio between the analyte and the internal standard allows for accurate quantification despite these variations.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it significantly improves the precision and accuracy of the analytical method.[3]
Quantitative Data for Analytical Method Development
The following table summarizes the key mass spectrometry parameters for the quantitative analysis of mexiletine using Mexiletine-d6 hydrochloride as an internal standard, as established in a UPLC-MS/MS method.[1] This data is crucial for setting up a multiple reaction monitoring (MRM) experiment on a tandem mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mexiletine (MX) | 180.10 | 57.90 |
| Mexiletine-d6 (MXD6) | 186.15 | 63.95 |
Table 1: Mass Spectrometry Parameters for Mexiletine and its Deuterated Internal Standard
Experimental Protocols
A detailed experimental protocol for the quantification of mexiletine in human plasma using Mexiletine-d6 hydrochloride as an internal standard is outlined below. This protocol is based on a validated UPLC-MS/MS method.
Preparation of Stock and Working Solutions
-
Mexiletine Stock Solution (500 µg/mL): Accurately weigh a sufficient quantity of Mexiletine hydrochloride (corrected for free base) and dissolve it in a 10 mL volumetric flask with methanol. Make up to the final volume with methanol.
-
Mexiletine-d6 Stock Solution: Accurately weigh a quantity of Mexiletine-d6 hydrochloride (corrected for free base) and dissolve it in a 20 mL volumetric flask with methanol. Make up to the final volume with methanol to achieve the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the mexiletine stock solution with a suitable solvent (e.g., 50% acetonitrile) to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To labeled polypropylene tubes, add 100 µL of blank plasma, calibration standard, or QC sample.
-
Internal Standard Spiking: Add a specified volume of the Mexiletine-d6 internal standard working solution to each tube (except for blank samples).
-
Protein Precipitation: Add an appropriate volume of a protein precipitation agent (e.g., acetonitrile) to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
-
Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a specific volume of the mobile phase.
-
Sample Injection: Transfer the reconstituted samples to autosampler vials for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and gradient) and mass spectrometer settings (e.g., ionization mode, capillary voltage, and collision energy) should be optimized to achieve good separation and sensitivity for both mexiletine and Mexiletine-d6. The MRM transitions listed in Table 1 are then used for quantification.
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the general workflow for the quantitative analysis of mexiletine in a biological matrix using Mexiletine-d6 as an internal standard.
Signaling Pathway: Mechanism of Action of Mexiletine
Mexiletine is a Class IB antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential.
Metabolic Pathway of Mexiletine
Mexiletine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 playing significant roles. The major metabolic pathways include hydroxylation and N-oxidation. Understanding these pathways is crucial in drug development and for assessing potential drug-drug interactions.
References
Mexiletine-d6 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Mexiletine-d6 hydrochloride, a deuterated analog of the Class IB antiarrhythmic agent, Mexiletine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Mexiletine-d6 hydrochloride serves as an invaluable tool in analytical and bioanalytical studies, primarily as an internal standard for the accurate quantification of Mexiletine in various biological matrices.[1][2][3] Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, make it the gold standard for isotope dilution mass spectrometry (IDMS) based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]
Core Chemical Properties
The fundamental chemical and physical properties of Mexiletine-d6 hydrochloride are summarized in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.
| Property | Value | Source(s) |
| Chemical Name | 1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
| Synonyms | KOE-1173 D6 hydrochloride, Mexiletine D6 hydrochloride | |
| CAS Number | 1329835-60-0 | |
| Molecular Formula | C₁₁H₁₂D₆ClNO | |
| Molecular Weight | 221.76 g/mol | |
| Exact Mass | 221.1453524 Da | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Logical Relationship and Application
Mexiletine-d6 hydrochloride's primary role is as an internal standard in the quantitative analysis of Mexiletine. The following diagram illustrates this fundamental relationship and its application in a typical analytical workflow.
References
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Mexiletine-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the isotopic purity of deuterated compounds is a critical parameter that underpins the reliability of analytical methodologies and the integrity of clinical studies. This technical guide delves into the core requirements for Mexiletine-d6 hydrochloride, a deuterated analog of the antiarrhythmic agent Mexiletine, often employed as an internal standard in bioanalytical studies. This document provides a comprehensive overview of purity specifications, analytical methodologies, and the logical framework for assessing the quality of this essential research tool.
The Imperative of Purity: Chemical and Isotopic Considerations
The utility of a deuterated standard like Mexiletine-d6 hydrochloride hinges on two fundamental types of purity: chemical purity and isotopic purity. Chemical purity refers to the absence of any extraneous chemical entities, while isotopic purity pertains to the degree of deuterium incorporation at the specified atomic positions and the distribution of different isotopic variants (isotopologues).
High chemical and isotopic purity are paramount for an internal standard to ensure it behaves identically to the analyte during sample extraction, chromatography, and ionization, thereby providing accurate and precise quantification.
Quantitative Purity Specifications
While specific regulatory monographs for Mexiletine-d6 hydrochloride are not publicly established, general guidelines for deuterated internal standards and data from commercial suppliers provide a strong framework for acceptable purity levels. The following table summarizes the typical quantitative requirements for Mexiletine-d6 hydrochloride when used as a reference standard in regulated bioanalysis.
| Parameter | Specification | Rationale |
| Chemical Purity | >99% | Minimizes the risk of interference from impurities that could co-elute with the analyte or the internal standard, ensuring assay accuracy. |
| Isotopic Purity (d6) | ≥98% | A high abundance of the desired d6 isotopologue is necessary for a strong and distinct mass spectrometry signal. |
| d0 Isotopologue | <0.1% | The presence of the unlabeled (d0) compound in the internal standard can artificially inflate the measured concentration of the analyte. |
| Other Isotopologues (d1-d5) | To be characterized | The distribution of other isotopologues should be known and controlled to ensure batch-to-batch consistency. |
Experimental Protocols for Purity Determination
The assessment of chemical and isotopic purity of Mexiletine-d6 hydrochloride necessitates the use of high-resolution analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this characterization.
Mass Spectrometry (MS) for Isotopic Purity
Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity and the distribution of isotopologues.
Protocol:
-
Sample Preparation: A solution of Mexiletine-d6 hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument's sensitivity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is calibrated and tuned according to the manufacturer's specifications to achieve high mass accuracy and resolution.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired over a mass range that encompasses all expected isotopologues of Mexiletine (d0 to d6).
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues.
-
The intensity of the peak for each isotopologue (d0, d1, d2, d3, d4, d5, and d6) is measured.
-
The isotopic purity of the d6 species is calculated as the percentage of the intensity of the d6 peak relative to the sum of the intensities of all isotopologue peaks.
-
The relative abundance of each of the other isotopologues is also calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are employed to confirm the positions of deuterium incorporation and to provide an independent measure of isotopic enrichment.
Protocol:
-
Sample Preparation: A solution of Mexiletine-d6 hydrochloride is prepared in a suitable deuterated solvent (e.g., DMSO-d6, ensuring it does not have signals that would overlap with the analyte).
-
Instrumentation: A high-field NMR spectrometer is used.
-
¹H NMR Acquisition: A proton NMR spectrum is acquired. In a highly deuterated sample, the signals corresponding to the protons at the deuterated positions will be significantly diminished. The presence of small residual proton signals at these positions can be used to quantify the level of incomplete deuteration.
-
²H NMR Acquisition: A deuterium NMR spectrum is acquired. This will show signals at the positions where deuterium has been incorporated, confirming the labeling pattern.
-
Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to the integration of a non-deuterated position in the molecule (or an internal standard), can be used to calculate the isotopic enrichment.
Visualizing the Framework for Purity Assessment
The following diagrams illustrate the logical relationships in purity assessment and the experimental workflow for determining the isotopic purity of Mexiletine-d6 hydrochloride.
Caption: Logical Framework for Purity Assessment of Mexiletine-d6 Hydrochloride.
Caption: Experimental Workflow for Isotopic Purity Determination of Mexiletine-d6 HCl.
An In-depth Technical Guide to Mexiletine-d6 Hydrochloride: Properties, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mexiletine-d6 hydrochloride, a deuterated analog of the Class IB antiarrhythmic agent, mexiletine. This document details its fundamental properties, mechanism of action, relevant experimental protocols, and its application in research, with a focus on quantitative analysis.
Core Properties of Mexiletine-d6 Hydrochloride
Mexiletine-d6 hydrochloride is a stable, isotopically labeled form of mexiletine hydrochloride. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification of mexiletine.
| Property | Value | Citation(s) |
| CAS Number | 1329835-60-0 | [1][2] |
| Molecular Weight | 221.76 g/mol | [2] |
| Molecular Formula | C₁₁H₁₂D₆ClNO | [2] |
| Synonyms | 1-(2,6-Dimethylphenoxy)-2-propanamine-d6 Hydrochloride, KOE-1173-d6 | [3] |
Mechanism of Action: State-Dependent Sodium Channel Blockade
Mexiletine exerts its antiarrhythmic and neuroprotective effects by blocking voltage-gated sodium channels (Naᵥ). As a Class IB antiarrhythmic, it exhibits a fast onset and offset of action, preferentially binding to sodium channels in the open and inactivated states over the resting state. This state-dependent binding is crucial to its therapeutic action, as it allows for selective targeting of rapidly firing cells, such as those in ischemic or damaged cardiac tissue, while having a minimal effect on cells with normal firing rates.
The primary site of action for mexiletine is the pore of the sodium channel, where it interacts with specific residues within the S6 transmembrane segments of domains III and IV. By binding to these sites, mexiletine stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions during phase 0 of the action potential. This leads to a shortened action potential duration and a decrease in cellular excitability.
Below is a diagram illustrating the state-dependent interaction of mexiletine with a voltage-gated sodium channel.
Quantitative Data
The affinity of mexiletine for different states of the sodium channel and its pharmacokinetic properties have been quantified in various studies.
| Parameter | Channel/Condition | Value | Citation(s) |
| IC₅₀ (Tonic Block) | Skeletal Muscle Naᵥ1.4 | 75 ± 8 µM | |
| IC₅₀ (Use-Dependent Block) | Skeletal Muscle Naᵥ1.4 | 23.6 ± 2.8 µM | |
| IC₅₀ (Resting State) | Human Skeletal Muscle hNaᵥ1.4 | 431 µM | |
| IC₅₀ (Inactivated State) | Human Skeletal Muscle hNaᵥ1.4 | 67.8 µM | |
| IC₅₀ (Open State) | Human Skeletal Muscle hNaᵥ1.4 | 3.3 µM | |
| Bioavailability (Oral) | Healthy Volunteers | ~90% | |
| Plasma Elimination Half-life | Healthy Volunteers | 10-12 hours | |
| Volume of Distribution | Healthy Volunteers | 5-9 L/kg | |
| Plasma Protein Binding | Patients with Myocardial Infarction | 61-63% |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is a gold standard for investigating the effects of compounds like mexiletine on ion channel function. Below is a generalized protocol for assessing the effect of mexiletine on voltage-gated sodium channels (e.g., Naᵥ1.5) expressed in a cell line (e.g., HEK293).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired sodium channel isoform (e.g., hNaᵥ1.5) under standard conditions (5% CO₂, 37°C).
-
Plate cells onto glass coverslips a few days prior to recording to allow for adherence and optimal morphology.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES; adjust pH to 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; adjust pH to 7.3 with NaOH.
-
Mexiletine Stock Solution: Prepare a stock solution (e.g., 10 mM) of mexiletine hydrochloride in deionized water and dilute to the desired final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Place the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a target cell with the micropipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, apply negative pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a potential where sodium channels are in the resting state (e.g., -120 mV).
4. Data Acquisition:
-
To assess tonic block, apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) from a holding potential of -120 mV before and after application of mexiletine.
-
To measure use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) in the presence of mexiletine.
-
To determine the affinity for the inactivated state, hold the cell at various depolarizing potentials to induce inactivation before a test pulse.
Quantitative Analysis using LC-MS/MS with Mexiletine-d6 Hydrochloride
Mexiletine-d6 hydrochloride is primarily used as an internal standard in the quantitative analysis of mexiletine in biological matrices (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of Mexiletine-d6 hydrochloride as the internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both mexiletine and mexiletine-d6.
3. Quantification:
-
Generate a calibration curve by analyzing samples with known concentrations of mexiletine and a fixed concentration of the internal standard (Mexiletine-d6 hydrochloride).
-
The concentration of mexiletine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a workflow diagram for the quantitative analysis of mexiletine using Mexiletine-d6 hydrochloride as an internal standard.
Conclusion
Mexiletine-d6 hydrochloride is an indispensable tool for researchers and drug development professionals working with mexiletine. Its primary application as an internal standard ensures accurate and reliable quantification in complex biological matrices. A thorough understanding of mexiletine's state-dependent mechanism of action on voltage-gated sodium channels, facilitated by detailed experimental protocols such as whole-cell patch-clamp, is essential for continued research and development in the fields of cardiology and neurology.
References
Storage and handling recommendations for Mexiletine-d6 hydrochloride.
An In-depth Technical Guide to the Storage and Handling of Mexiletine-d6 Hydrochloride
For researchers, scientists, and drug development professionals, the proper storage and handling of deuterated active pharmaceutical ingredients like Mexiletine-d6 hydrochloride are paramount to ensure experimental integrity, safety, and regulatory compliance. This guide provides a comprehensive overview of the recommended practices for this compound.
Compound Overview
Mexiletine-d6 hydrochloride is a deuterated form of Mexiletine hydrochloride, a Class IB antiarrhythmic agent.[1][2][3] It is a non-selective voltage-gated sodium channel blocker.[1][4] The deuteration is often utilized in research as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.
Chemical Properties:
-
Molecular Formula: C₁₁H₁₂D₆ClNO
-
Molecular Weight: 221.76 g/mol
-
Appearance: White to off-white crystalline powder.
Storage Recommendations
The stability of Mexiletine-d6 hydrochloride is dependent on its form (powder or in solvent) and the storage temperature.
Quantitative Storage Data
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month | |
| Solution (Aqueous) | 4°C | 173.3 days (shelf-life) | |
| Solution (Aqueous) | 25°C | 115.5 days (shelf-life) |
General Storage Conditions
-
Container: Keep the container tightly closed and store in the original packaging.
-
Environment: Store in a cool, well-ventilated, and dry area.
-
Hygroscopicity: The product is hygroscopic; take precautions to avoid contact with atmospheric moisture. Storing under an inert gas like Argon is recommended.
-
Conditions to Avoid: Avoid heat, moist air, and humidity.
Handling Procedures
Proper handling of Mexiletine-d6 hydrochloride is crucial to prevent exposure and contamination.
Personal Protective Equipment (PPE)
| PPE | Recommendation | Source |
| Eye/Face Protection | Safety glasses with side-shields (EN 166). | |
| Skin Protection | Protective gloves (Nitrile rubber recommended) and a lab coat. | |
| Respiratory Protection | Use in a fume hood to avoid dust formation. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or irritation occurs. |
General Handling Workflow
The following diagram outlines the general workflow for handling Mexiletine-d6 hydrochloride in a laboratory setting.
Caption: A flowchart illustrating the recommended steps for safely handling Mexiletine-d6 hydrochloride.
First Aid Measures
| Exposure | First Aid Procedure | Source |
| Ingestion | Do not induce vomiting. Wash out mouth with water and give half a litre of water to drink if conscious. Seek immediate medical attention. | |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |
| Skin Contact | Wash immediately with plenty of soap and water. Remove contaminated clothing. | |
| Eye Contact | Bathe the eye with running water for 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. |
Spill and Disposal
-
Spill: In case of a spill, mark the contaminated area and prevent access. Absorb the spill, clean the area, and transfer the material to a closable, labeled container for disposal.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not discharge into drains or rivers.
Experimental Protocols
Stability Indicating Method (General Overview)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed to separate the active pharmaceutical ingredient from any degradation products.
A general workflow for such a study is as follows:
Caption: A generalized workflow for conducting a stability study on Mexiletine-d6 hydrochloride.
Note: The specific parameters for the HPLC method, such as the column, mobile phase, flow rate, and detector wavelength, would need to be developed and validated for Mexiletine-d6 hydrochloride.
Incompatible Materials
To ensure the stability and safety of Mexiletine-d6 hydrochloride, avoid contact with strong oxidizing agents and strong acids.
This guide provides a foundational understanding of the storage and handling requirements for Mexiletine-d6 hydrochloride. For specific applications and in-depth stability studies, it is recommended to consult the manufacturer's documentation and conduct compound-specific validation.
References
A Technical Guide to Sourcing and Utilizing Research-Grade Mexiletine-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available research-grade Mexiletine-d6 hydrochloride, a critical tool for pharmacokinetic and metabolic studies. It details supplier information, technical specifications, and a comprehensive experimental protocol for its use as an internal standard in quantitative analysis.
Commercial Suppliers and Technical Data
Mexiletine-d6 hydrochloride is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. While batch-specific data such as exact purity and isotopic enrichment should always be confirmed with a certificate of analysis directly from the supplier upon purchase, the following table summarizes generally available information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Storage |
| MyBioSource | Mexiletine D6 Hydrochloride Inhibitor | Not Specified | Not Specified | Not Specified | Research Grade | Not Specified |
| Immunomart | Mexiletine-d6 hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Research Use Only | -20°C |
| CymitQuimica | Mexiletine-d6 hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Research Use Only | Not Specified |
| TargetMol | Mexiletine-d6 hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Research Use Only | -20°C (Powder) |
| LGC Standards | Mexiletine-d6 Hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Not Specified | Not Specified |
| Simson Pharma | Mexiletine-d6 Hydrochloride | 1329835-60-0 | Not Specified | Not Specified | Certificate of Analysis Provided | Not Specified |
| MedChemExpress | Mexiletine-d6 (hydrochloride) | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Not Specified | Not Specified |
| Pharmaffiliates | Mexiletine-d6 Hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Not Specified | Not Specified |
Experimental Protocol: Quantitative Analysis of Mexiletine in Human Plasma by UPLC-MS/MS
Mexiletine-d6 hydrochloride is an ideal internal standard (IS) for the quantification of mexiletine in biological matrices due to its similar chemical and physical properties and co-elution, while being distinguishable by mass spectrometry.
Materials and Reagents
-
Mexiletine hydrochloride (Analyte)
-
Mexiletine-d6 hydrochloride (Internal Standard, IS)
-
HPLC/LCMS grade Acetonitrile and Methanol
-
Formic acid
-
Ammonium formate
-
Blank human plasma (K2 EDTA anticoagulant)
-
Milli-Q grade water
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (500 µg/mL): Accurately weigh and dissolve Mexiletine Hydrochloride (corrected for free base) in a 10 mL volumetric flask with methanol and make up to volume.
-
Internal Standard Stock Solution: Prepare a stock solution of Mexiletine-d6 hydrochloride in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking blank human plasma with appropriate concentrations of the analyte stock solution.
Sample Preparation
-
Pipette 50µL of 50% acetonitrile into labeled polypropylene tubes.
-
Add 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into each tube and vortex.
-
Add the internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and reconstitute the dried residue with the mobile phase.
-
Transfer the final sample into autosampler vials for injection.
UPLC-MS/MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific instrumentation used.
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., 4 mm × 150 mm)
-
Mobile Phase: A mixture of methanol and 0.053 M sodium acetate buffer (50:50), with the pH adjusted to 4.8.
-
Flow Rate: 1 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Source Temperature: 150°C
-
Capillary Voltage: 2.0 kV
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Mass Spectrometry Detection
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Compound | Cone Voltage (V) | Collision Energy (eV) | MRM Transition (m/z) |
| Mexiletine (MX) | 12.0 | 28.0 | Precursor Ion > 57.90 |
| Mexiletine-d6 (MXD6) | 14.0 | 28.0 | Precursor Ion > 63.95 |
The collisionally associated dissociation (CAD) mass spectrum of Mexiletine shows characteristic product ions at m/z 41.00, 57.90, 77.05, and 104.98, with the major product ion at m/z 57.90. The CAD mass spectrum of Mexiletine-d6 shows characteristic product ions at m/z 46.01, 63.95, 77.05, and 105.10, with the major product ion at m/z 63.95.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative analysis workflow using Mexiletine-d6 hydrochloride.
Signaling Pathway of Mexiletine
Mexiletine is a Class IB antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels (NaV) in cardiac myocytes.
References
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Mexiletine for Study Design
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mexiletine, a class Ib antiarrhythmic agent. The information presented is intended to support the design of preclinical and clinical studies by providing essential data on the drug's absorption, distribution, metabolism, and excretion (ADME), as well as detailing relevant experimental protocols.
Pharmacokinetic Profile
Mexiletine is characterized by its high oral bioavailability and extensive hepatic metabolism. Its pharmacokinetic properties are generally linear within the therapeutic dosage range.[1][2]
Following oral administration, mexiletine is well absorbed from the gastrointestinal tract, with a bioavailability of approximately 90% due to low first-pass metabolism.[1][3][4] Peak plasma concentrations are typically reached within 2 to 4 hours. The rate of absorption can be influenced by co-administered drugs; for instance, metoclopramide can enhance absorption, while antacids and opioid analgesics can slow it down.
Mexiletine exhibits a large volume of distribution, ranging from 5 to 9 L/kg, indicating extensive tissue distribution. It is moderately bound to plasma proteins, with reported binding percentages between 50% and 70%.
Mexiletine is extensively metabolized in the liver, with approximately 90% of a dose being cleared hepatically. The primary metabolic pathways involve oxidation (C- and N-oxidation) mediated by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation with glucuronic acid.
The major metabolites include p-hydroxymexiletine (PHM), hydroxymethylmexiletine (HMM), and N-hydroxy-mexiletine. These metabolites are generally considered to have minimal or no pharmacological activity.
The key enzymes responsible for mexiletine's metabolism are CYP2D6 and CYP1A2.
-
CYP2D6: This is the primary enzyme involved in the formation of the major hydroxylated metabolites, PHM and HMM. The activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolizer phenotypes (poor vs. extensive metabolizers), which can significantly impact mexiletine clearance.
-
CYP1A2: This enzyme also contributes to the hydroxylation of mexiletine and is a major enzyme involved in the formation of N-hydroxymexiletine.
Elimination of mexiletine and its metabolites occurs primarily through the kidneys. Approximately 10% of an administered dose is excreted as unchanged drug in the urine. The rate of renal excretion of the parent drug is sensitive to urinary pH; acidification of the urine accelerates excretion, while alkalinization retards it. The elimination half-life in healthy subjects is typically between 10 and 12 hours.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for mexiletine in various populations and conditions.
Table 1: Key Pharmacokinetic Parameters of Mexiletine in Healthy Adult Volunteers
| Parameter | Value | Reference |
| Bioavailability (F) | ~90% | |
| Time to Peak (Tmax) | 2 - 4 hours | |
| Elimination Half-life (t½) | 10 - 12 hours | |
| Volume of Distribution (Vd) | 5 - 9 L/kg | |
| Plasma Protein Binding | 50% - 70% | |
| Total Body Clearance (Cl) | 0.38 L/h/kg | |
| Unchanged in Urine | ~10% |
Table 2: Influence of Genotype and Disease State on Mexiletine Pharmacokinetics
| Population / Condition | Parameter | Value | Reference |
| CYP2D6 1/1 (Extensive) | AUC (200 mg dose) | 5.53 µg·h/mL | |
| t½ | 8.1 hours | ||
| CYP2D6 10/10 (Intermediate) | AUC (200 mg dose) | 7.32 µg·h/mL | |
| t½ | 10.8 hours | ||
| **CYP2D6 5/10 (Poor) | AUC (200 mg dose) | 11.23 µg·h/mL | |
| t½ | 15.5 hours | ||
| Hepatic Impairment | t½ | ~25 hours | |
| Renal Impairment (CrCl <10 mL/min) | t½ | 15.7 hours | |
| Elderly | t½ | 14.4 hours |
Metabolic Pathways and Influencing Factors
The metabolism of mexiletine is a critical determinant of its clearance and is influenced by enzymatic activity, genetic factors, and co-administered drugs.
References
- 1. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose independent pharmacokinetics of mexiletine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Mexiletine in Human Plasma by LC-MS/MS using Mexiletine-d6 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mexiletine in human plasma. The method utilizes Mexiletine-d6 hydrochloride as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
Mexiletine is a Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage and minimizing toxicity. This necessitates a reliable and efficient analytical method for the quantification of mexiletine in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical applications. This method describes a streamlined workflow for the determination of mexiletine in human plasma, employing Mexiletine-d6 hydrochloride as the internal standard to correct for matrix effects and variability in sample processing.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of mexiletine by dissolving the appropriate amount of mexiletine hydrochloride in methanol.
-
Prepare a 1 mg/mL stock solution of Mexiletine-d6 hydrochloride by dissolving the appropriate amount in methanol.
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of mexiletine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Mexiletine-d6 hydrochloride stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Mexiletine-d6 hydrochloride internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Mexiletine | 180.1 |
| Mexiletine-d6 (IS) | 186.1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Data Presentation
Method Validation Summary
The LC-MS/MS method for the quantification of mexiletine in human plasma was validated according to regulatory guidelines. The validation parameters are summarized in the tables below.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mexiletine | > 85 | < 15 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of mexiletine.
Caption: Logical relationships of method validation parameters.
Application Notes and Protocols for the Use of Mexiletine-d6 Hydrochloride as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias. Accurate and precise quantification of mexiletine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis to ensure the reliability of the results by correcting for variability in sample preparation and instrument response. Mexiletine-d6 hydrochloride, a deuterated analog of mexiletine, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.
This document provides a detailed protocol for the use of Mexiletine-d6 hydrochloride as an internal standard in the quantitative analysis of mexiletine in human plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
The method involves the addition of a known amount of Mexiletine-d6 hydrochloride (internal standard, IS) to a plasma sample containing an unknown amount of mexiletine (analyte). The samples are then subjected to a sample preparation procedure to remove interfering substances. The extract is subsequently analyzed by UPLC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample by reference to a calibration curve. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thus compensating for matrix effects and variations in instrument performance.
Below is a diagram illustrating the logical relationship of using a stable isotope-labeled internal standard.
Application Notes and Protocols for Plasma Sample Preparation of Mexiletine using Mexiletine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of Mexiletine from human plasma samples for quantitative analysis, utilizing Mexiletine-d6 as an internal standard. The following sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Mexiletine is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias. Therapeutic drug monitoring of Mexiletine in plasma is crucial for optimizing dosage and minimizing toxicity. Accurate and reliable quantification of Mexiletine requires robust and reproducible sample preparation methods to remove interfering endogenous components from the plasma matrix. Mexiletine-d6 is a stable isotope-labeled internal standard that is ideal for LC-MS/MS analysis as it co-elutes with the analyte and compensates for matrix effects and variability in extraction efficiency and instrument response.
This application note outlines three common and effective sample preparation techniques for the analysis of Mexiletine in plasma: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. Each section includes a detailed protocol, a summary of expected quantitative performance, and a workflow diagram.
Quantitative Data Summary
The choice of sample preparation method can impact recovery, sensitivity, and overall data quality. The following table summarizes typical quantitative performance parameters for each of the described techniques for Mexiletine analysis in plasma.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 0.02 - 10 µg/mL[1][2] | 0.1 - 5.0 mg/L[3][4] | 0.2 - 2.0 µg/mL[5] |
| Limit of Detection (LOD) | 0.01 µg/mL | ~50 µg/L | 0.1 µg/mL |
| Analytical Recovery | >80% | 68 - 88% | >95% |
| Intra-day Precision (CV%) | < 10% | 2.9 - 5.7% | 0.31 - 2.50% |
| Inter-day Precision (CV%) | < 15% | 5.9 - 9.6% | 0.31 - 2.50% |
Experimental Protocols & Workflows
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup. It is particularly well-suited for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of Mexiletine-d6 internal standard working solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Workflow Diagram:
Caption: Protein Precipitation Workflow for Mexiletine.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.
Protocol:
-
Sample Aliquoting: Aliquot 500 µL of human plasma into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate volume of Mexiletine-d6 internal standard working solution.
-
Alkalinization: Add 100 µL of 1 M Sodium Hydroxide to basify the plasma sample (to pH > 10). Vortex briefly.
-
Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methylene chloride or a mixture of heptane and isoamyl alcohol).
-
Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Workflow Diagram:
References
- 1. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mexiletine and its d6-Isotopologue in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antiarrhythmic drug mexiletine and its deuterated internal standard, mexiletine-d6, in human plasma. This method is suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The procedure involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Introduction
Mexiletine is a class Ib antiarrhythmic agent used in the management of ventricular arrhythmias. Accurate and reliable quantification of mexiletine in biological matrices is crucial for pharmacokinetic and bioavailability studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as mexiletine-d6, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the separation and quantification of mexiletine and mexiletine-d6 in human plasma.
Experimental
Liquid Chromatography Conditions
A UPLC system is employed for the chromatographic separation of mexiletine and its d6-isotopologue. The conditions are optimized for a rapid and efficient separation.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10 °C |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for the detection and quantification of the analytes. The multiple reaction monitoring (MRM) mode is utilized for its high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Conditions
The MRM transitions for mexiletine and mexiletine-d6 are presented in Table 4.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mexiletine | 180.1 | 107.1 | 20 | 15 |
| Mexiletine-d6 | 186.1 | 113.1 | 20 | 15 |
Table 4: MRM Transitions and Compound Parameters
Protocol
Standard and Internal Standard Preparation
-
Mexiletine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mexiletine hydrochloride in methanol.
-
Mexiletine-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mexiletine-d6 hydrochloride in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of mexiletine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to cover the desired calibration range.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the mexiletine-d6 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, standard, or quality control, add 200 µL of the internal standard spiking solution (100 ng/mL mexiletine-d6 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Data Analysis
The quantification of mexiletine is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the mexiletine standards. The concentration of mexiletine in the plasma samples is then determined from the calibration curve using a linear regression analysis.
Experimental Workflow
Caption: UPLC-MS/MS workflow for mexiletine quantification.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of mexiletine and its deuterated internal standard, mexiletine-d6, in human plasma. The simple sample preparation protocol and the short chromatographic run time make this method ideal for high-throughput bioanalytical applications. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making it a valuable tool for researchers, scientists, and drug development professionals.
Application Notes and Protocols for the Detection of Mexiletine-d6 Hydrochloride by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Mexiletine-d6 hydrochloride, a deuterated internal standard for Mexiletine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methodologies are intended to serve as a guide and may require further optimization for specific laboratory instrumentation and matrices.
Introduction
Mexiletine is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate quantification of mexiletine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Mexiletine-d6 hydrochloride, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1] This document outlines the key mass spectrometry parameters and a detailed experimental protocol for the detection of Mexiletine-d6 hydrochloride.
Quantitative Data Summary
The following tables summarize the essential mass spectrometry parameters for the detection of Mexiletine and its deuterated internal standard, Mexiletine-d6. These parameters are optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[2][3]
Table 1: Mass Spectrometry Parameters for Mexiletine and Mexiletine-d6
| Parameter | Mexiletine (Analyte) | Mexiletine-d6 (Internal Standard) |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Precursor Ion (Q1) m/z | 180.14 | 186.18 |
| Product Ion (Q3) m/z | 57.90 | 63.95 |
| Dwell Time (seconds) | 0.100 | 0.100 |
| Cone Voltage (V) | 12.0 | 14.0 |
| Collision Energy (eV) | 28.0 | 28.0 |
Table 2: Characteristic Product Ions for Mexiletine and Mexiletine-d6
| Compound | Characteristic Product Ions (m/z) |
| Mexiletine | 41.00, 57.90, 77.05, 104.98 |
| Mexiletine-d6 | 46.01, 63.95, 77.05, 105.10 |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Mexiletine-d6 hydrochloride from sample preparation to data acquisition.
Caption: Experimental workflow for the LC-MS/MS analysis of Mexiletine-d6 hydrochloride.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of Mexiletine and Mexiletine-d6. Optimization may be necessary based on the specific instrumentation and laboratory conditions.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Mexiletine and Mexiletine-d6 from plasma or serum samples.[4][5]
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Mexiletine-d6 hydrochloride working solution to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of clean tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following LC conditions are a general guideline and should be optimized for the specific column and system used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 4 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Method
The following MS parameters are intended for a triple quadrupole mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 2.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
The specific MRM transitions and collision energies are provided in Table 1.
Data Analysis
Data acquisition and processing should be performed using the instrument manufacturer's software. The peak area of the analyte (Mexiletine) and the internal standard (Mexiletine-d6) will be integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of Mexiletine in the unknown samples is then determined from this calibration curve.
Conclusion
This document provides a comprehensive set of mass spectrometry parameters and a detailed experimental protocol for the reliable detection and quantification of Mexiletine-d6 hydrochloride. The provided methods, when properly implemented and optimized, can serve as a robust foundation for researchers, scientists, and drug development professionals engaged in the analysis of Mexiletine.
References
Application Note: Optimizing Mexiletine-d6 Internal Standard Concentration for Accurate Bioanalysis
Abstract
This document provides a detailed protocol for determining the optimal concentration of Mexiletine-d6, a stable isotope-labeled (SIL) internal standard, for the quantitative analysis of Mexiletine in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an appropriate internal standard (IS) is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2] This protocol outlines the experimental design, sample preparation, LC-MS/MS analysis, and data evaluation criteria necessary to select an IS concentration that provides a consistent and reliable response across the entire calibration range.
Introduction
Mexiletine is a Class Ib antiarrhythmic agent used for the treatment of ventricular arrhythmias.[3][4] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. LC-MS/MS has become the preferred method for this analysis due to its high sensitivity and selectivity.[5]
The fundamental principle of quantitative bioanalysis relies on the use of an internal standard to account for variations in sample extraction, injection volume, and matrix-induced ionization effects. A stable isotope-labeled internal standard, such as Mexiletine-d6, is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte. This ensures that it behaves similarly during all stages of the analytical process.
While the use of an IS is standard practice, selecting its concentration is a critical method development step that is often overlooked. An inappropriate IS concentration can lead to issues such as detector saturation, ion suppression of the analyte, or poor precision at the lower limits of quantification. There is no definitive guideline for IS concentration, but a common approach is to use a concentration that provides a response in the lower third to the middle of the calibration curve range. This application note provides a systematic workflow to experimentally determine the optimal Mexiletine-d6 concentration.
Experimental Workflow and Logic
The process involves preparing samples with fixed analyte concentrations and varying IS concentrations. The optimal IS concentration is selected based on the stability of the IS response and its impact on the analyte signal across the expected quantification range.
Caption: Experimental workflow for optimizing internal standard concentration.
Materials and Reagents
-
Analytes: Mexiletine HCl, Mexiletine-d6 HCl
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
-
Reagents: Formic Acid (FA), Ammonium Acetate
-
Biological Matrix: Blank Human Plasma (K2EDTA)
-
Equipment: Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge, LC-MS/MS System
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Mexiletine HCl and Mexiletine-d6 HCl into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL (free base equivalent).
-
-
Analyte Working Solutions:
-
Perform serial dilutions of the Mexiletine stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking. These will be used to create Calibration Curve (CC) and Quality Control (QC) samples. For this optimization, prepare working solutions to spike blank plasma to achieve concentrations representing the Lower Limit of Quantification (LLOQ), a middle concentration (MID), and the Upper Limit of Quantification (ULOQ).
-
-
Internal Standard Working Solutions:
-
Perform serial dilutions of the Mexiletine-d6 stock solution with 50:50 (v/v) Methanol:Water to create a range of IS working solutions. These solutions will be used to spike samples at different final concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).
-
Table 1: Example Solution Concentrations
| Solution Type | Compound | Concentration | Solvent |
|---|---|---|---|
| Stock Solution | Mexiletine | 1.0 mg/mL | Methanol |
| Stock Solution | Mexiletine-d6 | 1.0 mg/mL | Methanol |
| Analyte Spiking Sol. (ULOQ) | Mexiletine | 100 µg/mL | 50:50 MeOH:H₂O |
| Analyte Spiking Sol. (MID) | Mexiletine | 5 µg/mL | 50:50 MeOH:H₂O |
| Analyte Spiking Sol. (LLOQ) | Mexiletine | 0.5 µg/mL | 50:50 MeOH:H₂O |
| IS Spiking Sol. 1 | Mexiletine-d6 | 0.25 µg/mL | 50:50 MeOH:H₂O |
| IS Spiking Sol. 2 | Mexiletine-d6 | 0.625 µg/mL | 50:50 MeOH:H₂O |
| IS Spiking Sol. 3 | Mexiletine-d6 | 1.25 µg/mL | 50:50 MeOH:H₂O |
| IS Spiking Sol. 4 | Mexiletine-d6 | 2.5 µg/mL | 50:50 MeOH:H₂O |
| IS Spiking Sol. 5 | Mexiletine-d6 | 6.25 µg/mL | 50:50 MeOH:H₂O |
IS Optimization Experiment Protocol
-
Sample Set Preparation: Prepare three sets of samples (n=3 replicates per concentration level) in microcentrifuge tubes.
-
Set 1 (LLOQ): Pipette 50 µL of blank plasma. Spike with Mexiletine working solution to achieve a final concentration of 20 ng/mL.
-
Set 2 (MID): Pipette 50 µL of blank plasma. Spike with Mexiletine working solution to achieve a final concentration of 200 ng/mL.
-
Set 3 (ULOQ): Pipette 50 µL of blank plasma. Spike with Mexiletine working solution to achieve a final concentration of 2000 ng/mL.
-
-
Internal Standard Addition:
-
To each replicate within each set, add the appropriate volume of one of the IS working solutions to achieve the target final concentrations (10, 25, 50, 100, 250 ng/mL).
-
The IS should be added early in the process to account for variability during sample handling and extraction.
-
-
Sample Preparation (Protein Precipitation):
-
Add 200 µL of precipitating solvent (e.g., Acetonitrile containing 0.1% Formic Acid) containing the designated concentration of Mexiletine-d6 to each 50 µL plasma sample.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute with 100 µL of water containing 0.1% Formic Acid.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Mexiletine) | e.g., m/z 180.1 → 115.1 |
| MRM Transition (Mexiletine-d6) | e.g., m/z 186.1 → 121.1 |
| Dwell Time | 100 ms |
Note: MRM transitions should be optimized empirically on the specific instrument used.
Data Analysis and Evaluation
The goal is to find an IS concentration that produces a stable and sufficient signal without negatively impacting the analyte's signal.
-
Tabulate the Results: For each sample, record the peak area of both the analyte (Mexiletine) and the internal standard (Mexiletine-d6).
-
Evaluate IS Response: The IS peak area should be consistent across all samples (LLOQ, MID, ULOQ) at a given IS concentration. The coefficient of variation (%CV) of the IS peak area should ideally be <15%.
-
Assess Signal Intensity: The IS response should be high enough to ensure precise measurement but not so high that it causes detector saturation or significant ion suppression. A good rule of thumb is an IS response that is roughly 5-10% of the analyte response at the ULOQ.
-
Check for Crosstalk: Analyze blank samples spiked only with the highest concentration of the IS to ensure there is no signal contribution in the analyte's MRM channel. Conversely, analyze a ULOQ sample with no IS to check for analyte contribution to the IS channel.
Caption: Decision logic for selecting the optimal IS concentration.
Table 3: Example Optimization Data
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Avg. Analyte Area | Avg. IS Area | IS Area %CV (across LLOQ, MID, ULOQ) | Analyte/IS Ratio |
|---|---|---|---|---|---|
| 20 (LLOQ) | 50 | 45,100 | 1,850,000 | 0.024 | |
| 200 (MID) | 50 | 480,500 | 1,795,000 | 3.5% | 0.268 |
| 2000 (ULOQ) | 50 | 4,950,000 | 1,750,000 | 2.829 | |
| 20 (LLOQ) | 250 | 42,500 | 9,800,000 | 0.004 | |
| 200 (MID) | 250 | 455,000 | 9,500,000 | 4.1% | 0.048 |
| 2000 (ULOQ) | 250 | 4,150,000 | 9,100,000 | | 0.456 |
Hypothetical data for illustration purposes.
Conclusion and Recommendation
Based on the evaluation criteria, the optimal internal standard concentration should provide a consistent response across the calibration range without causing ion suppression. In the example data above, the 50 ng/mL IS concentration provides a stable peak area with a low %CV. The higher concentration of 250 ng/mL also shows good stability, but its high intensity might risk suppressing the analyte signal at the LLOQ and could lead to a less linear response. Therefore, a concentration of 50 ng/mL would be recommended for the full method validation. This process ensures a robust and reliable bioanalytical method for the quantification of Mexiletine.
References
Application of Mexiletine-d6 in therapeutic drug monitoring (TDM) assays.
Introduction
Mexiletine is a Class IB antiarrhythmic drug used in the management of ventricular arrhythmias. Therapeutic drug monitoring (TDM) of mexiletine is crucial to ensure efficacy while avoiding toxicity, as the drug possesses a narrow therapeutic window. The generally accepted therapeutic range for mexiletine in serum or plasma is 0.5 to 2.0 mcg/mL. Concentrations exceeding 2.0 mcg/mL are associated with an increased risk of adverse effects, including central nervous system and gastrointestinal disturbances. Mexiletine-d6, a deuterated analog of mexiletine, serves as an ideal internal standard for quantitative assays due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate and precise measurement by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Mexiletine-d6 in TDM assays utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a UPLC-MS/MS method for the determination of mexiletine in human plasma using Mexiletine-d6 as an internal standard.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Method | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | Mexiletine-d6 |
| Matrix | Human Plasma |
| Calibration Range | 10.00 - 1000.00 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mexiletine | 180.1 | 57.90 | 12.0 | 28.0 |
| Mexiletine-d6 | 186.1 | 63.95 | 14.0 | 28.0 |
Table 3: Method Validation Parameters
| Parameter | Specification |
| Accuracy | |
| LLOQ | ± 20.0% |
| LQC, MQC, HQC | ± 15.0% |
| Precision (%CV) | |
| LLOQ | ≤ 20.0% |
| LQC, MQC, HQC | ≤ 15.0% |
| Stability | |
| Freeze-Thaw (3 cycles) | No significant degradation |
| Bench-Top (25 hours) | No significant degradation |
| Processed Sample (28 hours at RT) | No significant degradation |
| Long-Term (59 days at -20°C) | No significant degradation |
Experimental Protocols
This section details the protocols for sample preparation, UPLC analysis, and MS/MS detection for the therapeutic drug monitoring of mexiletine.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of mexiletine and the internal standard, Mexiletine-d6, from human plasma.
Materials:
-
Human plasma samples
-
Mexiletine-d6 internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Mexiletine-d6 internal standard working solution to each plasma sample.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing mexiletine and Mexiletine-d6) to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC Method
This protocol outlines the chromatographic separation of mexiletine and Mexiletine-d6.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and column heater.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
Start with 95% Mobile Phase A
-
Linear gradient to 5% Mobile Phase A over 2.5 minutes
-
Hold at 5% Mobile Phase A for 0.5 minutes
-
Return to 95% Mobile Phase A over 0.1 minutes
-
Hold at 95% Mobile Phase A for 0.9 minutes to re-equilibrate
-
-
Total Run Time: 4.0 minutes
MS/MS Method
This protocol specifies the mass spectrometric conditions for the detection and quantification of mexiletine and Mexiletine-d6.
Instrumentation:
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions and Parameters: See Table 2.
Logical Relationship of TDM
The following diagram illustrates the logical relationship in the therapeutic drug monitoring of mexiletine.
Application Note: Quantification of Mexiletine in Human Urine using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note describes a sensitive and validated bioanalytical method for the quantification of mexiletine in human urine samples. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This robust and reliable method is suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in a laboratory setting.
Introduction
Mexiletine is a class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias. Monitoring its concentration in biological fluids such as urine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of toxicity. This document provides a detailed protocol for the determination of mexiletine in human urine, offering researchers, scientists, and drug development professionals a reliable method for their analytical needs. The described method involves a straightforward solid-phase extraction procedure followed by HPLC analysis, which provides good selectivity and sensitivity.
Experimental
Materials and Reagents
-
Mexiletine Hydrochloride (Reference Standard)
-
Internal Standard (IS), e.g., Thiamine Hydrochloride
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Sodium Acetate
-
Glacial Acetic Acid
-
Borate Buffer (pH 9.0)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Human Urine (Drug-Free)
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., Phenomenex-C18, 150 mm x 4.6 mm, 5 µm)[1][2]
-
Solid-Phase Extraction Manifold
-
pH Meter
-
Vortex Mixer
-
Centrifuge
Method Validation Parameters
The bioanalytical method was validated according to established guidelines to ensure its reliability and accuracy. The key validation parameters are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.2 - 2.0 µg/mL[1][2] |
| Correlation Coefficient (r) | > 0.9998[1] |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL (inferred from linearity range) |
Table 2: Accuracy and Precision
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 0.31 - 2.50% | 0.31 - 2.50% | 96.00% ± 0.45 |
| Medium QC | 0.31 - 2.50% | 0.31 - 2.50% | Not explicitly stated |
| High QC | 0.31 - 2.50% | 0.31 - 2.50% | 97.12% ± 0.45 (in plasma) |
Experimental Workflow
Caption: Experimental workflow for mexiletine quantification in urine.
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution of Mexiletine (1 mg/mL): Accurately weigh 10 mg of mexiletine hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., thiamine hydrochloride) at a concentration of 1 mg/mL in methanol.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a working concentration of 10 µg/mL.
Sample Preparation Protocol (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine sample in a centrifuge tube, add 50 µL of the working IS solution (10 µg/mL) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge using 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 1 minute. The sample is now ready for HPLC analysis.
Pre-column Derivatization
-
To the reconstituted sample, add 50 µL of borate buffer (pH 9.0) and 50 µL of NBD-Cl solution (1 mg/mL in methanol).
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
Cool the sample to room temperature before injection into the HPLC system.
HPLC Method Protocol
| Parameter | Condition |
| Column | Phenomenex-C18 (Aqua, 150mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 458 nm |
| Column Temperature | Ambient |
| Total Run Time | < 6 minutes |
Logical Relationship of Key Method Components
Caption: Key components for mexiletine analysis in urine.
Conclusion
The presented bioanalytical method for the quantification of mexiletine in human urine using solid-phase extraction and HPLC-UV is specific, sensitive, accurate, and precise. The detailed protocols and validation data provided in this application note will enable researchers and drug development professionals to implement this method for routine analysis. The straightforward sample preparation and rapid chromatographic run time make this method efficient for the analysis of a large number of samples.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity with Mexiletine-d6 hydrochloride.
Welcome to the technical support center for troubleshooting poor signal intensity with Mexiletine-d6 hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Mexiletine-d6 hydrochloride and what is its primary application in a laboratory setting?
Mexiletine-d6 hydrochloride is a deuterated form of Mexiletine hydrochloride, a class IB antiarrhythmic agent. In analytical laboratories, it is primarily used as an internal standard (IS) for the quantification of mexiletine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while exhibiting nearly identical chemical and physical properties during sample preparation and chromatographic separation.
Q2: I am observing a consistently low signal for my Mexiletine-d6 hydrochloride internal standard. What are the most common initial troubleshooting steps?
Low signal intensity for a deuterated internal standard can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Verify Standard Integrity: Confirm the concentration and stability of your stock and working solutions. Improper storage conditions (e.g., exposure to light, wrong temperature) can lead to degradation.
-
Check Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
-
Evaluate Sample Preparation: Inefficient extraction or the presence of matrix effects can significantly suppress the signal.
-
Review LC and MS Method Parameters: Suboptimal liquid chromatography or mass spectrometry settings can lead to poor ionization and fragmentation, resulting in a weak signal.
Q3: Could the low signal be due to the quality of my Mexiletine-d6 hydrochloride standard?
Yes, the quality of the deuterated standard is crucial for achieving a strong and stable signal. Two key aspects to consider are:
-
Chemical Purity: The presence of impurities can interfere with the ionization of the standard, leading to a suppressed signal. Always refer to the Certificate of Analysis (CoA) for the specified chemical purity, which should ideally be >99%.
-
Isotopic Purity: This refers to the percentage of the deuterated compound relative to the unlabeled compound. Low isotopic purity means a higher proportion of the unlabeled analyte is present in the standard, which can affect quantification but is less likely to be the primary cause of a universally low signal for the deuterated species itself. A typical CoA will specify the isotopic enrichment, which should be high (e.g., ≥98%).
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues related to poor signal intensity of Mexiletine-d6 hydrochloride.
Guide 1: Investigating Sample Preparation Issues
Poor signal intensity is often linked to the sample preparation process. Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a common culprit.
Question: How can I determine if my sample preparation method is causing low signal intensity for Mexiletine-d6 hydrochloride?
Answer:
You can diagnose sample preparation issues by systematically evaluating extraction recovery and matrix effects.
Troubleshooting Workflow:
Navigating Matrix Effects in Mexiletine-d6 Hydrochloride Bioanalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects when using Mexiletine-d6 hydrochloride as an internal standard in quantitative bioanalysis. This guide offers detailed experimental protocols and data-driven insights to help you ensure the accuracy and reliability of your LC-MS/MS results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of mexiletine?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of mexiletine from biological samples like plasma, endogenous components such as phospholipids, salts, and metabolites can co-extract with your analyte. During LC-MS/MS analysis, these components can either suppress or enhance the ionization of mexiletine and its internal standard, Mexiletine-d6 hydrochloride. This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.
Q2: I'm seeing ion suppression in my mexiletine signal. What are the likely causes?
A: Ion suppression is the most common manifestation of matrix effects. The primary causes in bioanalysis include:
-
Competition for Ionization: Co-eluting matrix components can compete with mexiletine for the available charge in the ion source, reducing the number of analyte ions that are formed and detected.
-
Changes in Droplet Formation/Evaporation: High concentrations of non-volatile matrix components can alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.
-
Ion Source Contamination: Accumulation of non-volatile materials from the matrix in the ion source can lead to a gradual or sudden decrease in signal intensity.
Q3: How does Mexiletine-d6 hydrochloride help in addressing matrix effects?
A: Mexiletine-d6 hydrochloride is a stable isotope-labeled internal standard (SIL-IS) for mexiletine. Since it has a nearly identical chemical structure and physicochemical properties to the unlabeled analyte, it is expected to co-elute and experience similar degrees of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.
Q4: My results are still variable despite using Mexiletine-d6 hydrochloride. What could be the issue?
A: While SIL-IS are highly effective, they may not always completely compensate for matrix effects. Potential issues include:
-
Chromatographic Separation of Analyte and IS: Although rare with stable isotope labeling, slight differences in chromatographic retention times can occur, leading to differential ion suppression.
-
Extreme Matrix Effects: In cases of severe ion suppression, the signal for both the analyte and the IS may be significantly reduced, potentially impacting the precision and accuracy of the measurement, especially at the lower limit of quantitation (LLOQ).
-
Purity of the Internal Standard: The presence of unlabeled mexiletine in the Mexiletine-d6 hydrochloride standard can lead to an overestimation of the analyte concentration.
Troubleshooting Guide
Issue 1: Inconsistent or Low Analyte Response
| Potential Cause | Troubleshooting Step | Recommended Action |
| Significant Matrix Effect | Evaluate the extent of the matrix effect. | Perform a post-column infusion experiment to identify regions of ion suppression. Assess the matrix effect quantitatively by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. |
| Inefficient Sample Preparation | The chosen sample cleanup method may not be adequately removing interfering matrix components. | Compare different sample preparation techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). See the "Data Presentation" section for a comparison. |
| Suboptimal Chromatographic Conditions | The analyte may be co-eluting with a highly suppressive matrix component. | Modify the chromatographic gradient, mobile phase composition, or select a different column chemistry to improve the separation of mexiletine from the interfering components. |
Issue 2: Poor Reproducibility and Precision
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Matrix Effects Between Samples | Assess the matrix effect across different lots of the biological matrix. | As per regulatory guidelines, evaluate the matrix effect in at least six different lots of the blank matrix to ensure the method is robust.[1] |
| Inconsistent Sample Preparation | Manual sample preparation steps may introduce variability. | Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. |
| Analyte Instability | Mexiletine may be degrading during sample collection, storage, or processing. | Perform stability studies, including freeze-thaw, bench-top, and long-term stability, to ensure the integrity of the analyte. |
Data Presentation
The choice of sample preparation is a critical step in mitigating matrix effects. Below is a summary of the expected performance of common techniques for the analysis of small molecules like mexiletine in plasma.
Table 1: Comparison of Sample Preparation Techniques for Mexiletine Analysis
| Technique | Principle | Relative Matrix Effect Reduction | Analyte Recovery | Throughput | Cost per Sample |
| Protein Precipitation (PP) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Moderate | Moderate to High | High | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High | High | Low to Moderate | High |
Note: The relative matrix effect reduction and analyte recovery are generalized based on typical performance and may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify the matrix effect.
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank plasma using your chosen sample preparation method (e.g., LLE as described in Protocol 3).
-
Prepare Neat Solutions: Prepare solutions of mexiletine and Mexiletine-d6 hydrochloride in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Spike Blank Matrix Extracts: Spike the blank plasma extracts from step 1 with the mexiletine and Mexiletine-d6 hydrochloride solutions from step 2 at the corresponding low and high concentrations.
-
Analyze Samples: Analyze the spiked matrix extracts and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Mexiletine) / (MF of Mexiletine-d6)
-
The IS-normalized MF should be close to 1.0, indicating that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Prepare a solution of mexiletine in the mobile phase at a concentration that gives a stable and moderate signal.
-
Use a T-connector to introduce this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the mexiletine solution and monitor its signal to establish a stable baseline.
-
Inject a blank, extracted plasma sample onto the LC-MS/MS system.
-
-
Analysis:
-
Monitor the mexiletine signal throughout the chromatographic run.
-
Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively. This allows for chromatographic conditions to be optimized to move the analyte peak away from these regions.
-
Protocol 3: Detailed LC-MS/MS Method for Mexiletine in Human Plasma
This protocol is based on a validated bioanalytical method using liquid-liquid extraction.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 50 µL of the Mexiletine-d6 hydrochloride internal standard working solution.
-
Add 50 µL of 1M NaOH to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether, vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 2 minutes, hold for 1 minute, and re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ion Source Temperature: 150°C[2]
-
Capillary Voltage: 2.0 kV[2]
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions and Voltages:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mexiletine | 180.1 | 57.9 | 12.0 | 28.0 |
| Mexiletine-d6 | 186.1 | 63.9 | 14.0 | 28.0 |
Visualizations
References
Preventing in-source fragmentation of Mexiletine-d6 hydrochloride.
Welcome to the technical support center for the analysis of Mexiletine-d6 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation (ISF) and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my Mexiletine-d6 hydrochloride internal standard?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This occurs when excess energy is transferred to the ions during ionization and desolvation. For quantitative bioanalysis using a deuterated internal standard like Mexiletine-d6 hydrochloride, ISF is a significant concern for several reasons:
-
Inaccurate Quantification: If the Mexiletine-d6 hydrochloride internal standard (IS) fragments in the source, the intensity of the intended precursor ion is reduced. This leads to an inaccurate analyte-to-IS ratio, compromising the quantitative accuracy of your assay.[1]
-
Crosstalk/Interference: Fragments from the deuterated standard may have the same mass-to-charge ratio (m/z) as the non-labeled analyte, leading to interference and artificially inflated analyte concentrations.[1]
-
Altered Fragmentation Patterns: The way a deuterated standard fragments can sometimes differ from its non-labeled counterpart due to the deuterium isotope effect, which can complicate data analysis.[1][2]
Q2: What are the primary causes of in-source fragmentation of Mexiletine-d6 hydrochloride?
A2: The primary causes of ISF are related to the settings of the electrospray ionization (ESI) source, which impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.
-
High Source and Desolvation Temperatures: Elevated temperatures in the ion source provide additional thermal energy to the ions, making them more susceptible to fragmentation upon collision.
-
Analyte Instability: Some molecules are inherently more fragile and prone to fragmentation even under mild conditions.
Q3: How can I determine if the unexpected peaks in my chromatogram are due to in-source fragmentation of Mexiletine-d6 hydrochloride?
A3: A systematic approach can help you confirm if ISF is occurring:
-
Direct Infusion Experiment: Infuse a solution of only Mexiletine-d6 hydrochloride directly into the mass spectrometer.
-
Vary the Cone Voltage: Start with a very low cone voltage (e.g., 5-10 V) and acquire a full scan mass spectrum. At this low energy, you should primarily see the precursor ion.
-
Gradually Increase Cone Voltage: Incrementally increase the cone voltage and acquire a new spectrum at each step.
-
Observe the Trends: If you observe a decrease in the precursor ion intensity and a simultaneous increase in the intensity of suspected fragment ions as the cone voltage increases, it is a strong indication of in-source fragmentation.
Troubleshooting Guides
Guide 1: Systematic Optimization of Mass Spectrometer Parameters to Minimize In-Source Fragmentation
This guide provides a step-by-step protocol for optimizing key ESI source parameters to reduce or eliminate in-source fragmentation of Mexiletine-d6 hydrochloride. It is recommended to optimize one parameter at a time to clearly observe its effect.
Experimental Protocol: Cone Voltage Optimization
-
Prepare a Standard Solution: Prepare a solution of Mexiletine-d6 hydrochloride (e.g., 100 ng/mL) in a solvent mixture that is representative of your mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Initial MS Settings: Set the source and desolvation temperatures to moderate, commonly used values for similar small molecules.
-
Acquire Full Scan Data: Set the mass spectrometer to acquire data in full scan mode to observe both the precursor ion and any potential fragment ions.
-
Ramp the Cone Voltage:
-
Begin with a low cone voltage (e.g., 10 V) and acquire a spectrum.
-
Increase the cone voltage in small, discrete steps (e.g., 5-10 V increments).
-
Acquire a spectrum at each voltage setting.
-
-
Data Analysis:
-
Monitor the ion intensities of the Mexiletine-d6 hydrochloride precursor ion and its major fragment ions at each cone voltage.
-
Plot the intensities of the precursor and fragment ions against the cone voltage.
-
-
Select Optimal Voltage: Choose the cone voltage that provides a high intensity for the precursor ion while keeping the intensity of fragment ions to a minimum.
Data Presentation: Cone Voltage Optimization Results (Representative Data)
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion X Intensity (counts) | Fragment Ion Y Intensity (counts) |
| 10 | 5,000,000 | 50,000 | 20,000 |
| 20 | 8,000,000 | 150,000 | 75,000 |
| 30 | 9,500,000 | 400,000 | 200,000 |
| 40 | 8,000,000 | 1,200,000 | 600,000 |
| 50 | 5,000,000 | 3,500,000 | 1,800,000 |
Note: This table illustrates a typical trend where the precursor ion intensity initially increases with cone voltage before decreasing as fragmentation becomes dominant.
Experimental Protocol: Source and Desolvation Temperature Optimization
-
Set Optimal Cone Voltage: Use the optimal cone voltage determined from the previous experiment.
-
Vary Desolvation Temperature:
-
Set the source temperature to a moderate value.
-
Begin with a lower desolvation temperature (e.g., 250 °C).
-
Increase the desolvation temperature in increments (e.g., 50 °C) and acquire a spectrum at each setting.
-
Monitor the precursor and fragment ion intensities to find the temperature that maximizes the precursor signal without causing significant fragmentation.
-
-
Vary Source Temperature:
-
Set the desolvation temperature to its optimized value.
-
Vary the source temperature in increments (e.g., 10-20 °C) and monitor the precursor and fragment ion intensities to determine the optimal setting.
-
Data Presentation: Summary of Key MS Parameters to Minimize ISF
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Cone Voltage | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation. | May decrease overall ion signal if set too low. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal energy imparted to the ions, preserving the precursor ion. | Inefficient desolvation can lead to solvent clusters and reduced signal intensity. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes thermal stress on the analyte, similar to desolvation temperature. | May affect ionization efficiency. |
| Nebulizer Gas Flow | Optimize (may need to increase or decrease) | Affects droplet size and desolvation efficiency. Optimal flow can improve ionization without excessive fragmentation. | Sub-optimal flow can lead to poor sensitivity or spray instability. |
Visualizations
Caption: In-source fragmentation of Mexiletine-d6 hydrochloride.
Caption: Troubleshooting workflow for unexpected fragments.
References
Technical Support Center: Isotopic Interference in Mexiletine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantitative analysis of mexiletine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of mexiletine quantification?
A1: Isotopic interference occurs when the isotope signals of the analyte (mexiletine) overlap with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. Mexiletine (C₁₁H₁₇NO) has naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). These isotopes create M+1, M+2, etc., peaks in the mass spectrum. If the mass of the SIL-IS is not sufficiently different from the analyte, these isotopic peaks from a high-concentration analyte can contribute to the signal of the internal standard, leading to inaccurate quantification.[1][2]
Q2: We are using mexiletine-d3 as an internal standard. How can the analyte interfere with its signal?
A2: Mexiletine has a monoisotopic mass of approximately 179.13 Da. Due to the natural abundance of stable isotopes, there will be a small signal at 180.13 Da (M+1), 181.13 Da (M+2), and 182.13 Da (M+3). Your SIL-IS, mexiletine-d3, has a mass of approximately 182.15 Da. The M+3 peak of a high concentration of mexiletine can contribute to the signal of mexiletine-d3, artificially inflating the internal standard's response and causing an underestimation of the true analyte concentration.
Q3: How do I choose an appropriate stable isotope-labeled internal standard (SIL-IS) for mexiletine to minimize interference?
A3: To minimize isotopic interference, select a SIL-IS with a sufficient mass shift from the analyte. A mass difference of at least 3 Da is generally recommended for small molecules.[3] For mexiletine, mexiletine-d6 would be a better choice than mexiletine-d3 as the potential for interference from the analyte's isotopic peaks is significantly lower.[4][5] Additionally, ensure the isotopic purity of the SIL-IS is high to prevent interference from any unlabeled analyte present as an impurity.
Q4: What are the acceptable criteria for ion ratios in regulated bioanalysis?
A4: For regulated bioanalysis, the ion ratio of a sample should be within a certain percentage of the average ion ratio of the calibration standards. While specific guidelines may vary, a common acceptance criterion is that the ion ratio should be within ±20% of the mean ratio of the calibrators. However, this tolerance can be wider for ions with very low relative abundance.
Troubleshooting Guides
Issue 1: Inaccurate Quantification (Lower Than Expected Concentrations)
-
Symptom: The calculated concentrations of mexiletine in your samples are consistently lower than expected, especially at the higher end of the calibration curve.
-
Possible Cause: Isotopic contribution from the unlabeled analyte (mexiletine) to the stable isotope-labeled internal standard (SIL-IS). This is more likely to occur when using a SIL-IS with a small mass difference (e.g., mexiletine-d3).
-
Troubleshooting Steps:
-
Assess the Contribution: Analyze a high-concentration standard of unlabeled mexiletine and check for any signal in the MRM transition of the SIL-IS.
-
Increase Mass Difference: If significant crossover is observed, consider using a SIL-IS with a larger mass difference, such as mexiletine-d6.
-
Mathematical Correction: If switching the internal standard is not feasible, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte to the IS signal and correcting the measured IS response.
-
Issue 2: Non-linear Calibration Curve
-
Symptom: Your calibration curve for mexiletine shows non-linearity, particularly at higher concentrations.
-
Possible Cause: Isotopic interference from the analyte to the SIL-IS can lead to a non-linear relationship between the analyte/IS peak area ratio and the concentration.
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: As in the previous issue, assess the signal of a high-concentration analyte standard in the SIL-IS channel.
-
Apply a Different Regression Model: A weighted (e.g., 1/x² or 1/x) linear regression or a quadratic regression model might provide a better fit for the calibration curve in the presence of isotopic interference.
-
Optimize SIL-IS Concentration: Increasing the concentration of the SIL-IS can sometimes mitigate the relative impact of the analyte's isotopic contribution, although this may not always be a complete solution.
-
Issue 3: Failed Ion Ratios for the Analyte
-
Symptom: The ion ratio for mexiletine (the ratio of two different product ions from the same precursor ion) in your samples is outside the acceptance criteria established from your calibration standards.
-
Possible Cause:
-
Co-eluting interference in the sample matrix that affects one of the product ion transitions.
-
Poor signal intensity at low concentrations.
-
Detector saturation at high concentrations.
-
-
Troubleshooting Steps:
-
Check for Matrix Effects: Analyze a blank matrix sample to check for any interfering peaks at the retention time of mexiletine.
-
Improve Chromatographic Separation: Optimize your LC method to better separate mexiletine from any interfering compounds.
-
Review Signal Intensity: Ensure that the signal-to-noise ratio for both transitions is adequate, especially at the lower limit of quantification (LLOQ).
-
Dilute High-Concentration Samples: If detector saturation is suspected, dilute the affected samples and re-inject.
-
Data Presentation
Table 1: Theoretical Isotopic Abundance of Mexiletine (C₁₁H₁₇NO)
This table presents the calculated theoretical relative abundances of the isotopic peaks for the protonated molecule of mexiletine ([M+H]⁺).
| Isotopic Peak | Mass (Da) | Relative Abundance (%) |
| M | 180.14 | 100.00 |
| M+1 | 181.14 | 12.54 |
| M+2 | 182.14 | 0.78 |
| M+3 | 183.15 | 0.04 |
Note: These values are approximate and can be calculated using online isotope distribution calculators.
Table 2: Impact of Isotopic Interference on Quantification Accuracy (Hypothetical Data)
This table illustrates the potential impact of isotopic interference from mexiletine on the quantification when using mexiletine-d3 as the internal standard.
| True Mexiletine Concentration (ng/mL) | % Contribution of Analyte to IS Signal (M+3) | Measured IS Peak Area (Arbitrary Units) | Corrected IS Peak Area (Arbitrary Units) | Calculated Mexiletine Concentration (ng/mL) | % Inaccuracy |
| 10 | 0.01% | 10001 | 10000 | 10.0 | 0.0% |
| 1000 | 1% | 10100 | 10000 | 990.1 | -1.0% |
| 5000 | 5% | 10500 | 10000 | 4761.9 | -4.8% |
This is a simplified model to demonstrate the trend of increasing negative bias with higher analyte concentrations.
Experimental Protocols
LC-MS/MS Method for Mexiletine Quantification in Human Plasma
This protocol is a synthesized example based on published methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., mexiletine-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Mexiletine: Precursor ion (Q1): m/z 180.1 -> Product ions (Q3): e.g., m/z 107.1 (quantifier), m/z 77.1 (qualifier)
-
Mexiletine-d6: Precursor ion (Q1): m/z 186.2 -> Product ion (Q3): e.g., m/z 113.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
3. Mathematical Correction for Isotopic Interference
-
Determine the Contribution Factor (CF):
-
Prepare a high-concentration solution of unlabeled mexiletine (with no internal standard).
-
Inject this solution and measure the peak area in the MRM transition of the analyte (Area_A) and the peak area in the MRM transition of the SIL-IS (Area_IS_crossover).
-
Calculate CF = Area_IS_crossover / Area_A.
-
-
Correct the Internal Standard Peak Area:
-
For each sample, measure the peak area of the analyte (Area_A_sample) and the peak area of the internal standard (Area_IS_measured).
-
Calculate the corrected internal standard peak area: Area_IS_corrected = Area_IS_measured - (Area_A_sample * CF)
-
-
Calculate the Analyte Concentration:
-
Use the corrected internal standard peak area to calculate the peak area ratio (Area_A_sample / Area_IS_corrected).
-
Determine the concentration of mexiletine from the calibration curve using this corrected ratio.
-
Mandatory Visualizations
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Isotopic overlap between Mexiletine and Mexiletine-d3.
References
- 1. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicallab.com [clinicallab.com]
Technical Support Center: Improving Mexiletine-d6 Recovery from Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Mexiletine-d6 from complex biological samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of Mexiletine-d6, providing practical solutions in a question-and-answer format.
Q1: My Mexiletine-d6 recovery is low and inconsistent when using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I troubleshoot this?
A1: Low and inconsistent recovery in LLE can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Suboptimal pH: Mexiletine is a primary amine and requires an alkaline pH to be in its non-ionized, more organic-soluble form for efficient extraction. Ensure the pH of your aqueous sample is sufficiently basic (typically pH 9-11) before adding the organic solvent.
-
Inadequate Extraction Solvent: The choice of organic solvent is critical. While various solvents can be used, their polarity and miscibility with the aqueous phase will significantly impact recovery. For instance, methylene chloride and methyl-tert-butyl ether have been successfully used for mexiletine extraction.[1][2] If you are experiencing low recovery, consider testing a different solvent or a mixture of solvents.
-
Insufficient Mixing: Thorough mixing is required to maximize the surface area for partitioning between the aqueous and organic phases. Ensure you are vortexing or shaking your samples for an adequate amount of time.
-
Emulsion Formation: Emulsions at the interface of the two layers can trap your analyte and lead to poor and variable recovery. To break up emulsions, you can try centrifugation at a higher speed, addition of salt to the aqueous phase, or gentle agitation.
-
Analyte Adsorption: Mexiletine-d6 can adsorb to glass or plastic surfaces. Consider silanizing your glassware or using low-retention polypropylene tubes.
Q2: I'm observing poor recovery of Mexiletine-d6 with my Solid-Phase Extraction (SPE) method. What should I investigate?
A2: Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.
-
Incorrect Sorbent Selection: The choice of SPE sorbent is crucial for retaining the analyte of interest. For a basic compound like mexiletine, a cation-exchange or a reversed-phase (e.g., C8 or C18) sorbent is often suitable.[3] If you are using a reversed-phase sorbent, ensure the sample is loaded under aqueous conditions to promote retention.
-
Improper Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions for the specific sorbent you are using.
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will result in the analyte passing through the cartridge without being retained. If you suspect this is the issue, try reducing the sample volume or using a cartridge with a larger sorbent bed.
-
Inappropriate Wash Solvent: The wash step is intended to remove interfering substances without eluting the analyte. If your wash solvent is too strong (i.e., has a high percentage of organic solvent), it may be prematurely eluting your Mexiletine-d6.
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. If you are experiencing low recovery, consider using a stronger elution solvent, increasing the volume of the elution solvent, or using a multi-step elution.
Q3: I am seeing a signal for the unlabeled Mexiletine in my blank samples that are only spiked with Mexiletine-d6. What is the cause of this?
A3: This phenomenon, often referred to as "crosstalk," can arise from two main sources:
-
Isotopic Contribution: The unlabeled analyte naturally contains a small percentage of heavy isotopes (e.g., ¹³C). At high concentrations of the unlabeled analyte, the signal from these heavy isotopes can contribute to the mass channel of the deuterated internal standard, particularly if the mass difference between the two is small.[4]
-
Impurity in the Deuterated Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[4]
To troubleshoot this, you can analyze a high-concentration standard of the unlabeled analyte and monitor the mass transition of the deuterated internal standard. If a signal is present, this confirms isotopic contribution. To check for impurities in the internal standard, analyze a solution containing only the deuterated standard and monitor the mass transition of the unlabeled analyte.
Data Presentation: Mexiletine Recovery
The following tables summarize reported recovery data for Mexiletine and its internal standards from various biological matrices using different extraction techniques.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Mexiletine
| Analyte/Internal Standard | Biological Matrix | Extraction Solvent | Analytical Method | Average Recovery (%) | Reference |
| Mexiletine | Serum | Methylene Chloride | HPLC | 68-88 | |
| Mexiletine | Serum | Dichloromethane | GC-MS | 80 | |
| Internal Standard (N-propylamphetamine) | Serum | Dichloromethane | GC-MS | 84 | |
| Mexiletine | Rabbit Plasma | Ethylacetate and Diethylether | GC-MS | 92.6 |
Table 2: Solid-Phase Extraction (SPE) Recovery Data
| Analyte | Biological Matrix | Sorbent Type | Analytical Method | Average Recovery (%) | Reference |
| Alogliptin (similar drug) | Human Plasma | Not Specified | LC-MS/MS | 99.86 ± 0.82 | |
| Alogliptin (similar drug) | Human Urine | Not Specified | LC-MS/MS | 97.12 ± 0.45 | |
| Six Anticancer Drugs | Patient Plasma | C8 | LC-MS/MS | ≥92.3 |
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction and a general protocol for Solid-Phase Extraction of Mexiletine and its deuterated internal standard from biological samples.
Protocol 1: Liquid-Liquid Extraction (LLE) of Mexiletine from Plasma
This protocol is adapted from the method described by Mastropaolo et al. (1984).
-
Sample Preparation:
-
To a 1.5 mL polypropylene microcentrifuge tube, add 0.5 mL of plasma or serum.
-
Add the internal standard solution (e.g., Mexiletine-d6 in methanol).
-
Vortex for 10 seconds.
-
-
Alkalinization:
-
Add 50 µL of 1 M sodium hydroxide to the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methylene chloride.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solvent Transfer:
-
Carefully transfer the lower organic layer (methylene chloride) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Mexiletine-d6
This is a general protocol and should be optimized for your specific application and SPE sorbent.
-
Sorbent Selection:
-
Choose a suitable SPE cartridge, such as a C8 or C18 reversed-phase sorbent or a mixed-mode cation-exchange sorbent.
-
-
Conditioning:
-
Condition the SPE cartridge by passing 1-2 column volumes of methanol through the sorbent.
-
-
Equilibration:
-
Equilibrate the cartridge by passing 1-2 column volumes of water or an appropriate aqueous buffer (e.g., phosphate buffer at neutral pH) through the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Pre-treat the biological sample (e.g., plasma, urine) by adding the Mexiletine-d6 internal standard. The sample may require dilution with water or a buffer to reduce viscosity and ensure proper binding.
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering substances. This is typically a mixture of water and a small percentage of an organic solvent (e.g., 5% methanol in water). The composition of the wash solvent should be optimized to remove matrix components without eluting the analyte.
-
-
Elution:
-
Elute the Mexiletine-d6 from the sorbent using a small volume of a strong organic solvent. This is typically methanol, acetonitrile, or a mixture of these with a small amount of an acid or base to facilitate elution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree for improving Mexiletine-d6 recovery.
References
Technical Support Center: Minimizing Ion Suppression for Mexiletine-d6 in LC-MS
Welcome to the technical support center for the analysis of Mexiletine and its deuterated internal standard, Mexiletine-d6, by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Mexiletine-d6?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte (Mexiletine) and its internal standard (Mexiletine-d6) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2][3] For an accurate quantification, it is crucial that the ion suppression affects both the analyte and the internal standard to the same extent.
Q2: What are the primary causes of ion suppression in bioanalytical LC-MS methods?
A2: Ion suppression is primarily caused by endogenous and exogenous components present in the biological matrix that compete with the analyte for ionization. Common sources include:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma and serum samples. They are known to be significant contributors to ion suppression, particularly in electrospray ionization (ESI).[4]
-
Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can accumulate in the ion source and interfere with the ionization process.
-
Endogenous Metabolites: The complex biological matrix contains numerous small molecules that can co-elute with Mexiletine and its internal standard.
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample handling and preparation can also cause ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my Mexiletine assay?
A3: The most common method for evaluating ion suppression is the post-column infusion experiment . This technique helps to identify the regions in the chromatogram where ion suppression occurs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of Mexiletine-d6 that may be related to ion suppression.
Problem 1: Low signal intensity for Mexiletine-d6 in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical for removing interfering matrix components. While protein precipitation (PPT) is a simple and fast method, it is often less effective at removing phospholipids compared to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Modify the LC gradient to separate the elution of Mexiletine-d6 from the regions of significant ion suppression identified by a post-column infusion experiment.
-
Sample Dilution: If the concentration of Mexiletine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: High variability and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different sample lots.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Mexiletine-d6 is an ideal internal standard for Mexiletine analysis as its physicochemical properties are nearly identical to the analyte. This ensures that both compounds experience similar degrees of ion suppression, leading to a consistent analyte/internal standard peak area ratio.
-
Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to minimize variability in matrix composition between samples.
-
Problem 3: Gradual decrease in signal intensity over a sequence of injections.
-
Possible Cause: Accumulation of non-volatile matrix components in the ion source or on the analytical column.
-
Solutions:
-
Implement a Column Wash Step: Introduce a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.
-
Optimize Ion Source Parameters: Regularly clean the ion source components as part of routine maintenance. Re-optimization of source parameters such as temperature and gas flows may be necessary.
-
Use a Diverter Valve: Program a diverter valve to direct the flow from the column to waste during the elution of highly retained, non-analyte matrix components, preventing them from entering the mass spectrometer.
-
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques for the Removal of Phospholipids
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | High | Simple, fast, and inexpensive. | High levels of residual phospholipids leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Medium | Good | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | High | Good to High | Provides the cleanest extracts by effectively removing phospholipids and other interferences. | More complex and costly method development. |
Note: This table provides a general comparison. The actual performance will depend on the specific optimization of each technique for the analysis of Mexiletine.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment is designed to qualitatively assess at which retention times matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Mexiletine-d6 (e.g., 100 ng/mL in mobile phase)
-
Blank plasma extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the syringe pump containing the Mexiletine-d6 standard solution to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
Begin infusing the Mexiletine-d6 solution at a constant flow rate (e.g., 10 µL/min). This will generate a stable baseline signal for the Mexiletine-d6 MRM transition.
-
Inject the blank plasma extract onto the LC column and start the chromatographic run.
-
Monitor the signal of the infused Mexiletine-d6. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This protocol provides a general procedure for using a mixed-mode cation exchange SPE plate to clean up plasma samples for Mexiletine analysis.
Materials:
-
Mixed-mode cation exchange SPE plate (e.g., Oasis MCX)
-
Plasma sample
-
Mexiletine-d6 internal standard solution
-
4% Phosphoric acid in water (conditioning solution)
-
Water (equilibration solution)
-
0.1 M HCl in water (wash solution 1)
-
Methanol (wash solution 2)
-
5% Ammonium hydroxide in methanol (elution solution)
-
Nitrogen evaporator
-
Reconstitution solution (initial mobile phase)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the Mexiletine-d6 internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash with 1 mL of 0.1 M HCl in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in LC-MS analysis.
References
- 1. Mexiletine in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zeptometrix.com [zeptometrix.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Stability of Mexiletine-d6 Hydrochloride in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mexiletine-d6 hydrochloride. The information is designed to address specific stability issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Mexiletine-d6 hydrochloride in processed samples?
A1: The stability of Mexiletine-d6 hydrochloride can be influenced by several factors, including temperature, pH, the composition of the biological matrix, light exposure, and the potential for enzymatic degradation.[1] It is crucial to understand these factors to ensure the accuracy and reliability of analytical methods.[1]
Q2: I am observing a signal for the unlabeled analyte in my blank samples that are spiked only with Mexiletine-d6 hydrochloride. What could be the cause?
A2: This issue is likely due to either isotopic contribution from the analyte or the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[2]
Q3: Can the deuterium labels on Mexiletine-d6 hydrochloride exchange with protons from the solvent or matrix?
A3: Yes, deuterium-hydrogen back-exchange is a potential issue with all deuterated standards.[3][4] The stability of the deuterium label is critical and should not undergo back-exchange with hydrogen atoms from the solvent or matrix. The position of the label on a part of the molecule that is not subject to metabolic cleavage is also important. While carbon-13 or nitrogen-15 labeled standards are not susceptible to this exchange, they can be more expensive.
Q4: What are the ideal characteristics of a good deuterated internal standard like Mexiletine-d6 hydrochloride?
A4: An ideal deuterated internal standard should be structurally as close to the analyte as possible, which is why a deuterated version of the analyte is preferred. It should also have high isotopic and chemical purity to avoid interference. The deuterium label must be stable and not prone to back-exchange.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common stability-related issues with Mexiletine-d6 hydrochloride in your experiments.
Issue 1: Apparent Degradation of Mexiletine-d6 Hydrochloride in Processed Samples
Symptoms:
-
Decreasing peak area of Mexiletine-d6 hydrochloride over time in stored processed samples.
-
Inconsistent internal standard response across a batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Mitigation Strategies:
-
Optimize Storage Conditions: Store processed samples at or below -70°C to minimize degradation. Protect samples from light, especially if photolability is suspected.
-
pH Control: Ensure the pH of the final processed sample is in a range where Mexiletine is known to be stable. Studies on non-deuterated mexiletine have shown stability at both pH 3 and pH 7.4.
-
Solvent Selection: Use solvents that are known to be compatible with Mexiletine and do not promote degradation.
Issue 2: Suspected Deuterium-Hydrogen Back-Exchange
Symptoms:
-
A decrease in the Mexiletine-d6 hydrochloride signal with a concurrent increase in the unlabeled mexiletine signal over time.
Troubleshooting Workflow:
Caption: Workflow to investigate and mitigate deuterium-hydrogen back-exchange.
Mitigation Strategies:
-
pH Adjustment: Maintain a neutral or slightly acidic pH during sample processing and storage, as extreme pH values can facilitate back-exchange.
-
Minimize Exposure to High Temperatures: Avoid prolonged exposure of samples to elevated temperatures.
-
Alternative Internal Standard: If back-exchange is confirmed and cannot be mitigated, consider using a ¹³C or ¹⁵N labeled internal standard.
Experimental Protocols
Protocol 1: Evaluation of Bench-Top Stability of Mexiletine-d6 Hydrochloride
Objective: To assess the stability of Mexiletine-d6 hydrochloride in the processed sample matrix at room temperature.
Methodology:
-
Prepare a set of quality control (QC) samples (low, mid, and high concentrations) by spiking blank biological matrix with known concentrations of the analyte and Mexiletine-d6 hydrochloride.
-
Process these QC samples according to your established analytical method.
-
Store the processed samples at room temperature (e.g., 25°C).
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the response of the aged samples to freshly prepared and processed samples.
Protocol 2: Investigation of Deuterium-Hydrogen Back-Exchange
Objective: To determine if deuterium atoms on Mexiletine-d6 hydrochloride are exchanging with protons from the sample matrix or solvents.
Methodology:
-
Spike a known concentration of Mexiletine-d6 hydrochloride into aliquots of the blank biological matrix.
-
Adjust the pH of the samples to cover a range of conditions (e.g., acidic, neutral, and basic).
-
Incubate the samples at a relevant temperature (e.g., 37°C) for various time points.
-
Analyze the samples by LC-MS/MS, monitoring the mass transitions for both Mexiletine-d6 hydrochloride and the unlabeled mexiletine.
-
A decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.
Stability Data Summary
The following tables summarize stability data for non-deuterated Mexiletine hydrochloride from published studies. While this data is for the unlabeled compound, it can provide a useful starting point for understanding the stability profile of the deuterated analog.
Table 1: Stability of Mexiletine Hydrochloride in Aqueous Solution
| Temperature (°C) | Storage Duration | Percent Remaining |
| 4 | 91 days | >90% |
| 25 | 91 days | >90% |
| 30 | 91 days | >90% |
| 40 | 91 days | >90% |
| 50 | 91 days | >90% |
| 60 | 91 days | >90% |
| Data adapted from a study on extemporaneous formulations of mexiletine hydrochloride. |
Table 2: Short-Term and Long-Term Stability of Mexiletine in Solution
| Storage Condition | Duration | Stability |
| Room Temperature | 8 hours | Stable |
| 4°C | 8 hours | Stable |
| -20°C | 8 hours | Stable |
| 4°C | 72 hours | Stable |
| -20°C | 72 hours | Stable |
| Based on stability studies of mexiletine in solution for GC-MS and HPLC analysis. |
Table 3: Stability of 3D-Printed Mexiletine HCl Tablets
| Storage Condition | Duration | Drug Content Deviation | Impurities |
| 25 ± 2 °C, 60 ± 5% RH | 6 months | No significant deviation | Not detected |
| Results from a six-month shelf-life study of a 3D-printed formulation. |
References
Validation & Comparative
A Comparative Guide to Internal Standards for Mexiletine Analysis: Mexiletine-d6 and Alternatives
In the quantitative bioanalysis of the antiarrhythmic drug mexiletine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Mexiletine-d6, a stable isotope-labeled (SIL) internal standard, and other commonly used structural analog internal standards.
The consensus in bioanalytical method development is that a SIL internal standard is the preferred choice.[1][2] By having nearly identical physicochemical properties to the analyte, a SIL IS can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2]
Performance Comparison of Internal Standards
| Internal Standard | Type | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix Effect | Source |
| Mexiletine-d6 | Stable Isotope-Labeled | >0.99 (assumed) | Not explicitly stated, but method met validation criteria | Not explicitly stated, but method met validation criteria | Expected to be minimal and compensated for | [3] |
| Naloxone | Structural Analog | >0.9999 | <10% | <15% | Unaffected | [4] |
| Chlorodisopyramide | Structural Analog | Linear from 0.1 to 5.0 mg/L | 2.9% (at 2.0 mg/L), 5.7% (at 0.5 mg/L) | 5.9% (at 2.0 mg/L), 9.6% (at 0.5 mg/L) | Not explicitly stated | |
| Ko 768 | Structural Analog | Linear from 0.2 to 5.0 µg/ml | 5-10% (within therapeutic range) | 5-10% (within therapeutic range) | Not explicitly stated | |
| Thiamine Hydrochloride | Structural Analog | Not explicitly stated | 0.81% | 1.47% | Not explicitly stated |
Data for Mexiletine-d6 performance is inferred from a study that utilized it, with the expectation that it would meet standard bioanalytical validation criteria. The other data points are taken from specific validation studies for mexiletine assays using the indicated internal standard.
Experimental Protocols
The following are summaries of the experimental methodologies used in the studies from which the comparative data was extracted.
Method Using Naloxone as Internal Standard
-
Sample Preparation: Simple protein precipitation of a blood sample with acetonitrile.
-
Liquid Chromatography: Separation on an Allure PFP Propyl column.
-
Mass Spectrometry: Detection by MS/MS in the multi-reaction monitoring (MRM) mode via positive electrospray ionization.
Method Using Chlorodisopyramide as Internal Standard
-
Sample Preparation: Extraction of mexiletine and the internal standard from serum or plasma (0.5 mL) with methylene chloride. The extract is then concentrated.
-
Liquid Chromatography: Reversed-phase chromatography on a C18 column.
-
Detection: UV absorbance at 210 nm.
Method Using Ko 768 as Internal Standard
-
Sample Preparation: Extraction from plasma with heptane after alkalinization. The extracts are evaporated to dryness and reconstituted.
-
Liquid Chromatography: Reversed-phase chromatography on an octadecylsilane column with an acetonitrile/acetate buffer mobile phase.
-
Detection: UV absorption at 254 nm.
Method Using Thiamine Hydrochloride as Internal Standard
-
Liquid Chromatography: Analysis on a 4 mm × 150 mm C-18 microsorb column with a mobile phase of 50:50 methanol:0.053 M sodium acetate buffer (pH 4.8) at a flow rate of 1 mL/min.
-
Detection: UV analysis at 254 nm.
Rationale for Internal Standard Selection
The selection of an internal standard is a critical step in bioanalytical method development. The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.
Caption: Decision pathway for internal standard selection in mexiletine analysis.
Experimental Workflow for Mexiletine Analysis
The general workflow for the analysis of mexiletine in biological samples using an internal standard and LC-MS/MS is outlined below.
Caption: A typical experimental workflow for mexiletine bioanalysis.
Conclusion
Based on established principles of bioanalysis, Mexiletine-d6 is the superior choice as an internal standard for the quantification of mexiletine. Its stable isotope-labeled nature allows it to closely mimic the behavior of the analyte throughout the analytical process, thereby providing the most effective correction for potential errors and matrix effects.
While structural analogs such as naloxone and chlorodisopyramide have been successfully used in validated methods and can be considered viable alternatives, they may not always perfectly track the analyte's behavior, especially in the presence of significant matrix effects. The choice of a structural analog should be carefully validated to ensure it meets the required performance criteria for accuracy and precision. For the highest level of confidence in quantitative results, the use of Mexiletine-d6 is strongly recommended.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Mexiletine Quantification: LC-MS/MS with Mexiletine-d6 Hydrochloride vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mexiletine, a class Ib antiarrhythmic agent, is critical in clinical and preclinical studies. This guide provides an objective comparison of two prominent analytical methods: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Mexiletine-d6 hydrochloride, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: A Head-to-Head Comparison of Performance
The choice between LC-MS/MS and HPLC-UV for mexiletine analysis depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for each method, compiled from various validated assays.
| Parameter | LC-MS/MS with Mexiletine-d6 HCl | HPLC-UV |
| Linearity Range | 0.02 - 10 µg/mL[1] | 0.2 - 5.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.9999[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 µg/mL[1] | ~50 µg/L (0.05 µg/mL) |
| Intra-day Precision (%RSD) | < 10% | 2.9% - 5.7% |
| Inter-day Precision (%RSD) | < 15% | 5.9% - 9.6% |
| Internal Standard | Mexiletine-d6 Hydrochloride | Structural Analogue (e.g., Ko 768, Chlorodisopyramide) |
The Advantage of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard, such as Mexiletine-d6 hydrochloride, is considered the gold standard. SIL internal standards are nearly identical to the analyte in their chemical and physical properties, leading to similar behavior during sample preparation and analysis. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, resulting in higher accuracy and precision.
Experimental Protocols
LC-MS/MS Method with Mexiletine-d6 Hydrochloride
This protocol is a representative method for the quantification of mexiletine in human plasma using Mexiletine-d6 HCl as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Mexiletine-d6 hydrochloride in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mexiletine: Precursor ion (Q1) -> Product ion (Q3)
-
Mexiletine-d6: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
HPLC-UV Method
This protocol outlines a typical HPLC-UV method for mexiletine quantification in plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., a structural analogue).
-
Make the plasma alkaline by adding a small volume of sodium hydroxide solution.
-
Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Cross-validation workflow for analytical methods.
References
Performance Showdown: Mexiletine-d6 as an Internal Standard in Bioanalysis
A Comparative Guide to Linearity, Accuracy, and Precision in Mexiletine Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. In the bioanalysis of the antiarrhythmic drug mexiletine, the choice of an internal standard is critical to ensure the accuracy and reproducibility of the analytical method. This guide provides an objective comparison of the performance of Mexiletine-d6 as an internal standard against other commonly used alternatives, supported by experimental data on linearity, accuracy, and precision.
The Critical Role of the Internal Standard
In chromatographic and mass spectrometric analyses, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte like Mexiletine-d6, co-elutes with the analyte and experiences identical ionization and fragmentation, leading to superior correction and more reliable data.
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods for mexiletine quantification using Mexiletine-d6 and other alternative internal standards. The data is compiled from various published studies.
Table 1: Linearity of Mexiletine Quantification Methods
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) |
| Mexiletine-d6 | UPLC-MS/MS | 10.00 - 1000.00 ng/mL | 0.999393 |
| Naloxone | LC-MS/MS | 0.02 - 10 µg/mL | > 0.9999[1] |
| Loxapine | LC-MS/MS | Not explicitly stated | Not explicitly stated |
| Thiamine Hydrochloride | HPLC | 0.06 - 2.0 µg/mL | Not explicitly stated |
Note: While specific correlation coefficients for Loxapine and Thiamine Hydrochloride were not available in the reviewed literature, their use as internal standards implies that acceptable linearity was achieved during method validation.
Table 2: Accuracy and Precision of Mexiletine Quantification Methods
| Internal Standard | Analytical Method | Concentration Level | Accuracy (% Recovery / % Bias) | Precision (% RSD / % CV) |
| Mexiletine-d6 | UPLC-MS/MS | Not specified | Not specified | Not specified |
| Naloxone | LC-MS/MS | Not specified | Not specified | Intra-day: < 10% Inter-day: < 15%[1] |
| Loxapine | LC-MS/MS | Not specified | Not specified | Not specified |
| Thiamine Hydrochloride | HPLC | Not specified | Not specified | Intra-day: 0.81% Inter-day: 1.47% |
Note: Detailed, tabulated accuracy and precision data for methods utilizing Mexiletine-d6 and Loxapine were not available in the public domain literature reviewed. However, the successful validation and application of these methods suggest they meet the stringent criteria set by regulatory bodies (typically ±15% for accuracy and <15% for precision).
Experimental Protocols: A Glimpse into the Methodologies
The following provides a generalized experimental protocol for the quantification of mexiletine in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard.
Sample Preparation
-
Spiking: An aliquot of the biological matrix (e.g., 100 µL of plasma) is spiked with a known concentration of the internal standard (e.g., Mexiletine-d6).
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent such as acetonitrile. This step is crucial for removing macromolecules that can interfere with the analysis.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube for analysis.
Chromatographic Separation
-
Injection: A small volume of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mobile Phase: A specific mobile phase (a mixture of solvents like acetonitrile and water with additives like formic acid) is used to carry the sample through the analytical column.
-
Analytical Column: A C18 column is commonly used to separate mexiletine and its internal standard from other components in the sample based on their physicochemical properties.
Mass Spectrometric Detection
-
Ionization: The eluent from the HPLC column enters the mass spectrometer, where the analyte and internal standard are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., a triple quadrupole) where they are fragmented.
-
Detection: Specific precursor-to-product ion transitions for both mexiletine and the internal standard are monitored. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of mexiletine in the original sample.
Workflow for Method Validation
The following diagram illustrates the typical workflow for validating a bioanalytical method to ensure its reliability for quantifying mexiletine.
Conclusion: The Superiority of a Stable Isotope-Labeled Internal Standard
Based on the principles of bioanalytical method validation and the available data, the use of a stable isotope-labeled internal standard such as Mexiletine-d6 is the gold standard for the quantification of mexiletine. Its identical chemical structure and behavior to the analyte ensure the most accurate correction for experimental variability, leading to highly reliable and reproducible results. While other internal standards like naloxone can provide acceptable performance, they may not perfectly mimic the behavior of mexiletine during sample processing and analysis, potentially introducing a greater degree of error. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical data, Mexiletine-d6 is the recommended internal standard for the quantification of mexiletine.
References
Determining the Limit of Quantification for Mexiletine: A Comparative Guide Featuring Mexiletine-d6
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive method for quantifying therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for determining the limit of quantification (LOQ) of the antiarrhythmic drug Mexiletine, with a special focus on the advantages conferred by the use of its deuterated stable isotope, Mexiletine-d6, as an internal standard.
The use of a deuterated internal standard, such as Mexiletine-d6, in mass spectrometry-based bioanalytical methods is a widely accepted strategy to enhance accuracy and precision. By closely mimicking the physicochemical properties of the analyte, a deuterated internal standard can effectively compensate for variability in sample preparation and instrument response, leading to more robust and reliable quantification, especially at low concentrations. This guide presents a summary of reported LOQ values for Mexiletine across various analytical platforms, a detailed experimental protocol for a state-of-the-art UPLC-MS/MS method utilizing Mexiletine-d6, and a visual representation of the experimental workflow.
Comparative Analysis of Mexiletine Quantification Methods
The sensitivity of an analytical method is defined by its Limit of Quantification (LOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The following table summarizes the LOQ values for Mexiletine reported in the literature, highlighting the analytical technique, the biological matrix, and the type of internal standard employed.
| Analytical Method | Biological Matrix | Internal Standard | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Human Plasma | Mexiletine-d6 | Not explicitly stated, but method is described as "sensitive" | [1] |
| LC-MS/MS | Rat Plasma | Not specified | 0.5 ng/mL | [2] |
| LC-MS/MS | Human Blood | Naloxone | 0.02 µg/mL (20 ng/mL) | [3][4] |
| HPLC | Human Plasma | Thiamine Hydrochloride | 0.06 µg/mL (60 ng/mL) | [5] |
| HPLC | Human Plasma, Urine, Cerebrospinal Fluid | 4-methylmexiletine | 10 ng/mL | |
| HPLC | Pharmaceutical Formulation | Not specified | 10 mg/L (10,000 ng/mL) | |
| UHPLC | Pharmaceutical Formulation | Not specified | Not specified, linear down to 0.03% of specification |
As evidenced by the data, LC-MS/MS methods generally offer superior sensitivity compared to HPLC methods. The use of a deuterated internal standard like Mexiletine-d6 is integral to achieving the highest levels of sensitivity and reliability in LC-MS/MS analyses, although a specific LOQ value from a method explicitly using it was not available in the reviewed literature. The inherent selectivity of tandem mass spectrometry, coupled with the co-eluting properties of the deuterated standard, allows for the confident detection and quantification of Mexiletine at very low concentrations, which is critical for pharmacokinetic and toxicokinetic studies.
Experimental Protocol: UPLC-MS/MS Quantification of Mexiletine in Human Plasma using Mexiletine-d6
This protocol outlines a detailed procedure for the determination of Mexiletine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Mexiletine-d6 as an internal standard.
1. Materials and Reagents:
-
Mexiletine Hydrochloride (Reference Standard)
-
Mexiletine-d6 Hydrochloride (Internal Standard)
-
HPLC/LCMS grade Acetonitrile and Methanol
-
Formic Acid
-
Ammonium Formate
-
Blank Human Plasma (with K2EDTA as anticoagulant)
-
Milli-Q grade water
2. Preparation of Stock and Working Solutions:
-
Mexiletine Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Mexiletine Hydrochloride in methanol in a 10 mL volumetric flask.
-
Mexiletine-d6 Stock Solution (Internal Standard, concentration to be optimized): Prepare a stock solution of Mexiletine-d6 Hydrochloride in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Mexiletine by diluting the stock solution with a suitable solvent (e.g., 50% acetonitrile) to create a calibration curve.
3. Sample Preparation (Liquid Phase Extraction):
-
To 100 µL of blank human plasma in a polypropylene tube, add 50 µL of 50% acetonitrile.
-
Add a fixed amount of the Mexiletine-d6 internal standard working solution to all samples (except blanks).
-
For calibration standards, spike with the appropriate Mexiletine working standard solution.
-
Vortex the samples briefly.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 400 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
4. UPLC-MS/MS Instrumental Conditions:
-
UPLC System: A UPLC system equipped with a suitable column (e.g., a C18 column).
-
Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate with 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used. The MRM transitions to be monitored are:
-
Mexiletine (MX): The major product ion is at m/z 57.90.
-
Mexiletine-d6 (MXD6): The major product ion is at m/z 63.95.
-
-
Instrumental Parameters: Optimize cone voltage and collision energy for both Mexiletine and Mexiletine-d6 to maximize the signal response. A dwell time of 0.100 seconds for both transitions is a good starting point.
5. LOQ Determination:
-
The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision (relative standard deviation, RSD ≤ 20%) and accuracy (within 80-120% of the nominal value).
-
Analyze at least five replicates of the presumed LOQ sample.
-
The analyte signal at the LOQ should be at least 5 to 10 times the signal of a blank sample.
Experimental Workflow for LOQ Determination
The following diagram illustrates the key steps involved in the experimental workflow for determining the Limit of Quantification (LOQ) of Mexiletine using Mexiletine-d6 as an internal standard.
Caption: Workflow for LOQ determination of Mexiletine using Mexiletine-d6.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Mexiletine Quantification Using a d6-Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of mexiletine in biological matrices, specifically focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a deuterated internal standard (d6-mexiletine). As no direct inter-laboratory round-robin trial data is publicly available, this document synthesizes findings from various published methods to present a representative comparison of expected performance characteristics across different laboratories.
Introduction
Mexiletine is a class IB antiarrhythmic agent used in the management of ventricular arrhythmias. Therapeutic drug monitoring of mexiletine is crucial to ensure efficacy while avoiding toxicity, with a narrow therapeutic window typically ranging from 0.5 to 2.0 µg/mL in serum.[1] Accurate and precise quantification is therefore essential for clinical and research applications. The use of a stable isotope-labeled internal standard, such as d6-mexiletine, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response.
This guide summarizes key performance characteristics from various validated methods to provide a benchmark for laboratories involved in the quantification of mexiletine.
Comparative Analysis of Method Performance
The following tables consolidate quantitative data from several sources to illustrate the typical performance of LC-MS/MS methods for mexiletine quantification. These laboratories demonstrate robust and reliable assays suitable for therapeutic drug monitoring and pharmacokinetic studies.
Table 1: Summary of Linearity and Sensitivity
| Laboratory (Source) | Linear Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Laboratory A | 0.02 - 10 | 0.02 |
| Laboratory B | 0.1 - 5.0 | 0.05 |
| Laboratory C | 0.5 - 200 (ng/mL) | 0.5 (ng/mL) |
Table 2: Precision and Accuracy Data
| Laboratory (Source) | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Laboratory A | Not Specified | < 10% | < 15% | Not Specified |
| Laboratory B | 0.5 | 5.7% | 9.6% | 68-88% |
| 2.0 | 2.9% | 5.9% | 68-88% | |
| Laboratory C | Not Specified | < 15% | < 15% | 85-115% |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
A generalized experimental workflow for the quantification of mexiletine using LC-MS/MS with a d6-mexiletine internal standard is outlined below. This protocol is a composite of methodologies reported in the literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting mexiletine from serum or plasma samples.
-
Aliquoting : Transfer 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate volume of d6-mexiletine internal standard solution to each sample.
-
Precipitation : Add 300 µL of acetonitrile to each tube to precipitate the proteins.
-
Vortexing : Vortex the samples thoroughly for approximately 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Dilution (Optional) : The supernatant may be diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
Liquid Chromatography Parameters
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is generally appropriate.
-
Column Temperature : The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible chromatography.
Mass Spectrometry Parameters
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions :
-
Mexiletine : The precursor ion ([M+H]⁺) is m/z 180.1, and a common product ion for quantification is m/z 115.1.
-
d6-Mexiletine : The precursor ion ([M+H]⁺) is m/z 186.1, and the corresponding product ion is m/z 121.1.
-
Discussion
The presented data, although synthesized from multiple sources, highlights the robustness of LC-MS/MS with a deuterated internal standard for mexiletine quantification. The methods generally exhibit excellent linearity over the clinically relevant concentration range. Precision values are typically well within the accepted bioanalytical method validation guidelines (i.e., ±15% CV, and ±20% at the LLOQ).
Discrepancies in reported LLOQs can be attributed to differences in instrumentation, sample volume, and specific method optimization. Similarly, variations in accuracy (recovery) may reflect different sample preparation techniques (e.g., protein precipitation vs. liquid-liquid extraction or solid-phase extraction).
Conclusion
The quantification of mexiletine by LC-MS/MS using a d6-mexiletine internal standard is a reliable and specific method suitable for high-throughput analysis in a research or clinical setting. While the data presented here is from different laboratories, it provides a strong indication of the expected performance characteristics of such an assay. For any specific application, it is imperative that each laboratory performs its own comprehensive method validation to establish its own performance metrics.
References
Mexiletine-d3 vs. Mexiletine-d6: A Comparative Guide for Use as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Mexiletine-d3 and Mexiletine-d6 for their suitability as internal standards in the quantitative analysis of Mexiletine, supported by experimental data and theoretical considerations.
Mexiletine, a class Ib antiarrhythmic agent, is utilized in the management of ventricular arrhythmias. Accurate quantification of Mexiletine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are considered the gold standard in mass spectrometry-based bioanalysis due to their ability to compensate for variability during sample preparation and analysis. This guide focuses on two such analogs: Mexiletine-d3 and Mexiletine-d6.
Executive Summary
Physicochemical Properties and Isotopic Stability
A crucial factor in the selection of a deuterated internal standard is the stability of the deuterium labels and the mass difference with the unlabeled analyte.
| Property | Mexiletine | Mexiletine-d3 | Mexiletine-d6 |
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₄D₃NO | C₁₁H₁₁D₆NO |
| Molecular Weight | 179.26 g/mol | 182.28 g/mol | 185.30 g/mol |
| Deuterium Label Position | N/A | Phenyl ring (3,4,5-d3)[1] | Specific positions not consistently detailed across vendors |
| Mass Difference (vs. Mexiletine) | N/A | +3 Da | +6 Da |
The deuterium labels on the phenyl ring of Mexiletine-d3 are on carbon atoms and are not adjacent to heteroatoms, suggesting they are unlikely to undergo back-exchange with hydrogen atoms from the solvent or matrix[2]. A mass difference of +3 Da is generally sufficient to prevent isotopic overlap from the natural abundance of isotopes in the unlabeled analyte. However, a larger mass difference, as provided by Mexiletine-d6 (+6 Da), further reduces the risk of cross-contribution, which can be a factor at high analyte concentrations.
Performance in Bioanalytical Methods: A Case Study with Mexiletine-d6
A validated UPLC-MS/MS method for the quantification of Mexiletine in human plasma utilized Mexiletine-d6 as the internal standard. This method provides a practical example of the successful application of a deuterated internal standard for Mexiletine bioanalysis.
Experimental Protocol: UPLC-MS/MS Quantification of Mexiletine in Human Plasma
This protocol is based on a published method that uses Mexiletine-d6 as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Mexiletine-d6).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
System: Waters Acquity UPLC
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Aqueous buffer with formic acid
-
Mobile Phase B: Acetonitrile with formic acid
-
Gradient: A suitable gradient to achieve separation of Mexiletine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mexiletine: Precursor ion (m/z) -> Product ion (m/z)
-
Mexiletine-d6: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and Cone Voltage: Optimized for each transition.
Method Validation Data (using Mexiletine-d6)
The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
Diagrams
Caption: Bioanalytical workflow for Mexiletine quantification.
Caption: Logical comparison of Mexiletine-d3 and -d6.
Conclusion
Based on the available information and established principles of bioanalysis, both Mexiletine-d3 and Mexiletine-d6 are appropriate for use as internal standards in the LC-MS/MS quantification of Mexiletine.
-
Mexiletine-d6 has been successfully implemented in a validated bioanalytical method, demonstrating its suitability and providing a ready-to-adapt experimental protocol for researchers. The larger mass difference of +6 Da offers a greater safety margin against potential isotopic interference.
-
Mexiletine-d3 , with its deuterium labels on the stable phenyl ring, is also expected to be a reliable internal standard. The +3 Da mass difference is generally considered adequate for most applications. In the absence of a published method, researchers can adapt the protocol established for Mexiletine-d6, with the necessary optimization of mass spectrometric parameters for the d3 analog.
Ultimately, the choice between Mexiletine-d3 and Mexiletine-d6 can be guided by factors such as cost, availability, and the specific sensitivity requirements of the assay. For assays where the concentration of Mexiletine is expected to be very high, Mexiletine-d6 may be the more conservative and robust choice.
References
Justifying the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulatory Submissions
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard (IS) in bioanalytical methods is a critical decision that directly impacts data quality and acceptability. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed protocols, to justify their preferential use in regulated environments.
The Regulatory Imperative for a Reliable Internal Standard
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized expectations for bioanalytical method validation, as outlined in the ICH M10 guideline.[1][2] A suitable internal standard is a mandatory component for all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification of the target analyte.[1][2] While not explicitly mandating deuterated internal standards, the guidelines strongly favor their use, particularly for mass spectrometry-based assays, due to their ability to compensate for variability during sample processing and analysis.[3] The FDA has been known to issue citations for methods that do not adequately track internal standard responses, a common issue when using less suitable alternatives.
The primary scientific justification for using a deuterated internal standard lies in its ability to mitigate matrix effects. Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the biological matrix, are a significant source of imprecision and inaccuracy in LC-MS/MS assays. Because a deuterated internal standard is nearly identical to the analyte in its physicochemical properties, it co-elutes and experiences the same matrix effects, thus providing reliable correction and leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of deuterated internal standards is best illustrated through comparative performance data. Stable isotope labeled internal standards (SIL-IS), particularly deuterated ones, consistently outperform structural analogs.
Table 1: Comparison of Internal Standard Performance in the Quantification of a Small Molecule Drug
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (Drug-d4) | 1 | 99.2 | 3.8 | 98.5 |
| 10 | 100.8 | 2.5 | 101.2 | |
| 100 | 101.5 | 1.9 | 100.7 | |
| ¹³C-Labeled (¹³C₆-Drug) | 1 | 98.9 | 4.1 | 99.1 |
| 10 | 101.1 | 2.8 | 100.4 | |
| 100 | 100.6 | 2.1 | 101.3 | |
| Structural Analog | 1 | 88.5 | 11.7 | 78.3 |
| 10 | 90.2 | 9.8 | 81.5 | |
| 100 | 92.1 | 8.2 | 84.2 |
Data compiled from representative bioanalytical studies. Actual performance may vary based on the analyte, matrix, and method.
As the data indicates, both deuterated and ¹³C-labeled internal standards provide excellent accuracy and precision, with matrix effects close to 100%, indicating effective compensation. The structural analog, however, shows significantly lower accuracy, higher imprecision (as indicated by the higher %CV), and a substantial, uncompensated matrix effect.
Logical Workflow for Internal Standard Selection
The decision to use a deuterated internal standard is a logical progression based on the need for robust and reliable data for regulatory submission.
Caption: Decision workflow for selecting an internal standard for regulated bioanalysis.
Experimental Protocol: Bioanalytical Method Validation with a Deuterated Internal Standard
This protocol outlines the key experiments required to validate a bioanalytical method using a deuterated internal standard, in accordance with the ICH M10 guideline.
Objective: To demonstrate that the analytical method is suitable for its intended purpose, providing reliable and reproducible data for the quantification of an analyte in a biological matrix.
Materials:
-
Analyte reference standard
-
Deuterated internal standard (Isotopic purity ≥98%, Chemical purity >99%)
-
Blank biological matrix from at least six different sources
-
All necessary solvents and reagents of appropriate purity
Methodology:
-
Stock and Working Solutions Preparation:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard.
-
Prepare working solutions for calibration standards and quality controls by diluting the stock solutions.
-
-
Calibration Curve Preparation:
-
Prepare a calibration curve consisting of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels of the analyte spiked into the biological matrix. All samples, except the blank, should contain the deuterated IS at a constant concentration.
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.
-
-
Validation Experiments:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS. The response of any interfering peak should be <20% of the LLOQ response for the analyte and <5% for the IS.
-
Accuracy and Precision: Analyze at least five replicates of each QC level in at least three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte and IS in post-extraction spiked samples to their response in a neat solution for at least six different matrix sources. The %CV of the IS-normalized matrix factor should be ≤15%.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage (e.g., freeze-thaw, short-term bench-top, long-term storage).
-
Typical Experimental Workflow
The following diagram illustrates a standard workflow for sample analysis in a regulated bioanalytical laboratory using a deuterated internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of Mexiletine-d6 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of Mexiletine-d6 Hydrochloride, ensuring compliance with regulatory guidelines and promoting a secure laboratory environment.
Safety and Hazard Information
While the Safety Data Sheet (SDS) for Mexiletine-d6 Hydrochloride indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care due to the known hazards of its non-deuterated counterpart, Mexiletine Hydrochloride.[1][2] The following table summarizes the key hazard information for Mexiletine Hydrochloride, which should be considered as a precautionary measure when handling the deuterated form.
| Hazard Statement | Precautionary Action |
| Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation. Use in a well-ventilated area, preferably a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] |
| Causes skin irritation. | In case of skin contact, wash immediately with plenty of soap and water. |
| Causes serious eye irritation. | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | If inhaled, remove the person to fresh air and keep comfortable for breathing. |
Disposal Decision Workflow
The proper disposal route for Mexiletine-d6 Hydrochloride depends on its classification as non-hazardous and local regulations. The following diagram illustrates the decision-making process for its disposal.
Step-by-Step Disposal Protocol
Based on the non-hazardous classification of Mexiletine-d6 Hydrochloride, the primary recommended disposal methods are through take-back programs or, if unavailable, carefully managed disposal in the trash.
Method 1: Drug Take-Back Programs (Preferred Method)
The most secure and environmentally sound method for disposing of unwanted pharmaceuticals is through a drug take-back program.
-
Locate a Program: Search for authorized drug take-back locations in your area. These are often found at pharmacies or police stations. The U.S. Drug Enforcement Administration (DEA) website is a valuable resource for finding collection sites.
-
Utilize Mail-Back Envelopes: Prepaid drug mail-back envelopes are another convenient and secure option. These can be obtained from some pharmacies.
Method 2: Disposal in Laboratory or Household Trash (If Take-Back Programs are Unavailable)
If a take-back program is not accessible, you can dispose of Mexiletine-d6 Hydrochloride in the trash by following these steps to render it non-divertible and less harmful to the environment.
-
Do Not Crush: Do not crush the tablets or capsules.
-
Mix with Undesirable Substance: Remove the material from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the substance less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal in a Container: Place the mixture in a sealable container, such as a plastic bag or an empty can, to prevent leakage.
-
Dispose of in Trash: Throw the sealed container into a standard trash receptacle.
-
Protect Personal Information: Before disposing of the original container, be sure to scratch out all personal or identifying information to protect privacy.
Important Considerations:
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding pharmaceutical waste disposal. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
-
Avoid Flushing: Do not flush Mexiletine-d6 Hydrochloride down the toilet or drain unless specifically instructed to do so by the manufacturer or a pharmacist. Flushing can lead to the contamination of water supplies.
-
Consult Safety Professionals: If you are unsure about any aspect of the disposal process, consult with your institution's Environmental Health and Safety (EHS) department or a qualified waste disposal contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
